molecular formula C9H11NO4 B14800159 Ethyl 5-hydroxy-6-methoxynicotinate

Ethyl 5-hydroxy-6-methoxynicotinate

Cat. No.: B14800159
M. Wt: 197.19 g/mol
InChI Key: FUAGXKIIRAVJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-6-methoxynicotinate is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This multifunctional compound features a pyridine core, a structure prevalent in many active pharmaceutical ingredients (APIs), making it a valuable scaffold for constructing complex molecules . Its reactive sites, including the ester and hydroxyl groups, allow for extensive chemical modification, enabling researchers to explore structure-activity relationships (SAR) and develop novel therapeutic agents . This nicotinate ester serves as a key precursor in medicinal chemistry campaigns, particularly in the synthesis of potential kinase inhibitors, which are crucial for targeting cancer and inflammatory diseases . The compound's structure also suggests potential applications in developing other biologically active molecules, such as antiviral or antibacterial agents . As a building block, it facilitates the introduction of specific solubility profiles and interaction points into lead compounds, accelerating the drug discovery process. Ethyl 5-hydroxy-6-methoxynicotinate is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 5-hydroxy-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H11NO4/c1-3-14-9(12)6-4-7(11)8(13-2)10-5-6/h4-5,11H,3H2,1-2H3

InChI Key

FUAGXKIIRAVJPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)OC)O

Origin of Product

United States

Foundational & Exploratory

The Ascendant Therapeutic Landscape of Ethyl 5-hydroxy-6-methoxynicotinate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving pursuit of novel therapeutic agents, the pyridine nucleus remains a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of compounds with a wide spectrum of biological activities. Within this broad class, derivatives of nicotinic acid (pyridine-3-carboxylic acid) have garnered significant attention for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide delves into the therapeutic potential of a specific, yet underexplored, subclass: Ethyl 5-hydroxy-6-methoxynicotinate derivatives .

While direct and extensive research on this particular scaffold is emerging, this guide synthesizes established findings on closely related nicotinic acid analogs to project the therapeutic promise of Ethyl 5-hydroxy-6-methoxynicotinate derivatives. By examining the synthesis, mechanisms of action, and biological activities of these structural congeners, we aim to provide a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the full potential of this promising class of compounds. This document is structured to provide not just a review of existing knowledge, but to serve as a practical, in-depth resource for initiating and advancing research in this area.

I. Synthesis and Chemical Profile: Building the Core Moiety

The foundation of any drug discovery program lies in the robust and efficient synthesis of the core chemical scaffold. The synthesis of Ethyl 5-hydroxy-6-methoxynicotinate derivatives commences with the preparation of the key intermediate, Ethyl 5-hydroxynicotinate.

A. Synthesis of Ethyl 5-hydroxynicotinate

A reliable method for the synthesis of Ethyl 5-hydroxynicotinate involves the esterification of 5-hydroxynicotinic acid. A detailed protocol for this reaction is provided below.[1]

Experimental Protocol: Synthesis of Ethyl 5-hydroxynicotinate [1]

  • Reaction Setup: In a 200 mL single-necked recovery flask, add 5-hydroxynicotinic acid (1.0 equiv).

  • Solvent and Catalyst Addition: To the flask, add absolute ethanol (9.5 equiv) to create a suspension. Carefully add concentrated sulfuric acid (1.0 equiv) in portions.

  • Reflux: Equip the flask with a condenser and heat the mixture in an oil bath at 95–100 °C. The reaction mixture should turn into a yellow solution. Reflux for 18 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution. A white solid will precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation to yield Ethyl 5-hydroxynicotinate as a white powder.

B. Hypothesized Synthesis of Ethyl 5-hydroxy-6-methoxynicotinate

Building upon the synthesis of Ethyl 5-hydroxynicotinate, a plausible route to introduce the 6-methoxy group would involve a regioselective oxidation followed by methylation.

Hypothetical Experimental Workflow: Synthesis of Ethyl 5-hydroxy-6-methoxynicotinate

Synthetic_Pathway A 5-Hydroxynicotinic Acid B Ethyl 5-hydroxynicotinate A->B Esterification C Ethyl 5,6-dihydroxynicotinate B->C Oxidation D Ethyl 5-hydroxy-6-methoxynicotinate C->D Methylation reagent1 Ethanol, H₂SO₄ reagent2 Oxidizing Agent (e.g., m-CPBA) reagent3 Methylating Agent (e.g., CH₃I, K₂CO₃) Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Compound Ethyl 5-hydroxy-6-methoxynicotinate Derivative Compound->NFkB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by Ethyl 5-hydroxy-6-methoxynicotinate derivatives.

C. Anticancer Activity

The anticancer potential of nicotinic acid derivatives is an area of growing interest. [2]Some analogs have been shown to inhibit the proliferation of various cancer cell lines.

Projected Anticancer Profile:

The cytotoxic effects of these compounds could be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell growth and survival.

Experimental Protocol: Evaluation of Cytotoxicity (MTT Assay) [2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation: Growth Inhibition (GI₅₀) of a Related Nicotinamidine Derivative [2]

Cell Line Panel Compound 4e GI₅₀ (μM)

| Leukemia | 0.83 |

III. Future Directions and Conclusion

The therapeutic landscape of Ethyl 5-hydroxy-6-methoxynicotinate derivatives, while still in its nascent stages of exploration, holds considerable promise. The established antimicrobial, anti-inflammatory, and anticancer activities of structurally related nicotinic acid analogs provide a strong rationale for the continued investigation of this specific chemical class.

Future research should focus on:

  • Optimized Synthesis: Development of efficient and scalable synthetic routes to a diverse library of Ethyl 5-hydroxy-6-methoxynicotinate derivatives.

  • In-depth Biological Evaluation: Comprehensive screening of these derivatives against a wide range of microbial strains, cancer cell lines, and in relevant models of inflammation.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to identify key structural features that enhance potency and selectivity.

IV. References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A.-H. (2021). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC.

  • Reddy, C. S., & Nagaraj, A. (2015). Synthesis of Nicotinamide Analogues as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research.

  • Rathod, P. D., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Clinical and Diagnostic Research.

  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts.

  • Keri, R. S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.

  • Niello, M., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile? British Journal of Pharmacology.

  • El-Sayed, W. A., et al. (2023). Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies. ResearchGate.

  • Newhouse, P. A., & Kellar, K. J. (2012). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. The Journal of Pharmacology and Experimental Therapeutics.

  • Piotrowska, H., et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. PubMed.

  • Kirillov, N. F., et al. (2018). Synthesis and Antinociceptive and Anti-Inflammatory Activity of Monomethyl Esters of Oxodicarboxylic Acids. Pharmaceutical Chemistry Journal.

  • Al-dujailly, M. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.

  • Bennacef, C., et al. (2012). Anticancer Properties of Hydroxycinnamic Acids -A Review. CCSE.

  • Fernandes, C., et al. (2021). The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. Atlas of Science.

  • PharmaCompass. (n.d.). [5, 6-3H]-niacin.

  • Al-dujailly, M. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.

  • Luethi, D., et al. (2018). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology.

  • MedChemExpress. (n.d.). Methyl nicotinate (Nicotinic acid methyl ester).

  • Zhang, H., et al. (2017). Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. PMC.

  • Piotrowska, H., et al. (2016). Anti-inflammatory and antioxidant activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester or amide moieties in animal models. ResearchGate.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS OF ETHYL 5-ACETYL-1-R-4-ARYL-6-HYDROXY-6-METHYL-2-OXOPIPERIDINE-3-CARBOXYLATES.

  • Kim, J., et al. (2000). (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. PubMed.

  • Bhute, A. V., et al. (2025). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone.

  • Di Lorenzo, A., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.

  • Lee, S., et al. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC.

  • Mthethwa, F. N., & Tshikalange, T. E. (2018). Drug-like properties of anticancer molecules elucidated from Eichhornia crassipes. Journal of Pharmacognosy and Phytochemistry.

  • da Silva, G. G., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Semantic Scholar.

  • Zanda, M., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI.

  • PubChem. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate.

  • BLDpharm. (n.d.). Ethyl 5-hydroxy-4-(hydroxymethyl)-6-methylnicotinate.

Sources

Solubility data of Ethyl 5-hydroxy-6-methoxynicotinate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Ethyl 5-hydroxy-6-methoxynicotinate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development and chemical synthesis. It governs fundamental processes such as crystallization, purification, formulation, and reaction kinetics. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Ethyl 5-hydroxy-6-methoxynicotinate, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this document serves as a foundational resource for researchers, outlining the theoretical considerations, a detailed experimental protocol using the gold-standard shake-flask method, and guidance on data interpretation. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable solubility data.

Introduction to Ethyl 5-hydroxy-6-methoxynicotinate and its Solubility

Ethyl 5-hydroxy-6-methoxynicotinate is a substituted pyridine derivative, a class of compounds frequently explored in pharmaceutical research for their diverse biological activities. The functional groups present—a hydroxyl group, a methoxy group, an ethyl ester, and a nitrogen-containing aromatic ring—confer a unique physicochemical profile that dictates its behavior in various solvent systems. Understanding its solubility is paramount for:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired polymorphic form with high purity.[1]

  • Drug Formulation: For a compound to be developed into a viable drug product, its solubility in various pharmaceutical excipients and solvents must be well-characterized to ensure bioavailability.[2]

  • Process Chemistry: Reaction efficiency, yield, and impurity profiles are often directly influenced by the solubility of reactants and products in the reaction medium.

This guide will equip the researcher with the necessary tools to experimentally determine and interpret the solubility of Ethyl 5-hydroxy-6-methoxynicotinate in a range of common organic solvents.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄Inferred from name
Molecular Weight 197.19 g/mol Inferred from formula
Appearance White to off-white powderTypical for similar compounds
LogP (predicted) ~1.3[3] (for a similar isomer)
Topological Polar Surface Area (TPSA) 59.4 Ų[4] (for a similar isomer)

The predicted LogP and TPSA suggest that Ethyl 5-hydroxy-6-methoxynicotinate has moderate polarity, hinting at a nuanced solubility profile across different solvent classes.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For Ethyl 5-hydroxy-6-methoxynicotinate, the key structural features influencing its solubility are:

  • Hydroxyl (-OH) and Pyridine Nitrogen: These groups can act as both hydrogen bond donors and acceptors, favoring interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Methoxy (-OCH₃) and Ethyl Ester (-COOCH₂CH₃): These groups contribute to the molecule's polarity through dipole-dipole interactions and can also accept hydrogen bonds. The ester group, in particular, enhances solubility in moderately polar solvents like ethyl acetate.

  • Aromatic Ring and Ethyl Chain: These nonpolar moieties will have favorable van der Waals interactions with nonpolar solvents (e.g., toluene, hexane).

A qualitative prediction of solubility would be:

  • High Solubility: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like ethanol and methanol, due to strong hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate.

  • Low Solubility: In nonpolar solvents like hexane and cyclohexane, where the polar functional groups would need to overcome strong solvent-solvent interactions.

cluster_solute Ethyl 5-hydroxy-6-methoxynicotinate cluster_solvents Organic Solvents Solute Molecule (Hydroxyl, Methoxy, Ester, Pyridine) PolarProtic Polar Protic (e.g., Ethanol) - Hydrogen Bonding - Dipole-Dipole Solute->PolarProtic Strong Interaction (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone) - Dipole-Dipole Solute->PolarAprotic Moderate to Strong Interaction (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) - Van der Waals Solute->Nonpolar Weak Interaction (Low Solubility)

Caption: Predicted interactions and solubility of Ethyl 5-hydroxy-6-methoxynicotinate.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Mandatory Visualization: The Shake-Flask Workflow

arrow arrow start Start: High-Purity Solute and Analytical Grade Solvents step1 Add excess solute to a known volume/mass of solvent in a sealed vial. start->step1 step2 Equilibrate on a shaker at a constant temperature (e.g., 25°C) for 24-72 hours. step1->step2 step3 Allow undissolved solids to settle. step2->step3 step4 Extract a clear aliquot of the supernatant. step3->step4 step5 Filter the aliquot through a 0.22 µm syringe filter to remove fine particles. step4->step5 step6 Dilute the filtrate with a suitable mobile phase or solvent. step5->step6 step7 Quantify the solute concentration using a validated analytical method (e.g., HPLC, UV-Vis). step6->step7 end End: Determine Solubility (g/100mL, mol/L) step7->end

Sources

Technical Guide & Safety Analysis: Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for Ethyl 5-hydroxy-6-methoxynicotinate , designed for research and development professionals.

CAS Registry Number: 1256833-18-7 Chemical Family: Pyridine Carboxylates / Heterocyclic Building Blocks

Part 1: Strategic Context & Chemical Identity

The Molecule in Drug Discovery

Ethyl 5-hydroxy-6-methoxynicotinate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients. Its structure—a pyridine ring substituted with an ester, a hydroxyl group, and a methoxy group—makes it a versatile scaffold for Fragment-Based Drug Design (FBDD) .

  • Pharmacophore Utility: The 5-hydroxy group serves as a hydrogen bond donor/acceptor, critical for interacting with kinase hinge regions (e.g., in EGFR or FGFR inhibitors). The 6-methoxy group provides metabolic stability and lipophilicity tuning.

  • Synthetic Versatility: The ethyl ester at position 3 is an electrophilic handle for cyclization reactions (e.g., forming bicyclic systems like pyrido[2,3-d]pyrimidines), while the hydroxyl group allows for etherification or cross-coupling.

Chemical Specifications
PropertySpecification
IUPAC Name Ethyl 5-hydroxy-6-methoxy-3-pyridinecarboxylate
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point Predicted:[1][2][3] 145–150 °C (Based on methyl analog SAR)
SMILES CCOC(=O)C1=CN=C(OC)C(O)=C1

Part 2: Hazard Profiling & Risk Assessment (SAR Analysis)

Note: As a specialized research intermediate, direct toxicological data is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of the methyl ester analog (CAS 166742-16-1) and general 5-hydroxynicotinates.

GHS Classification (Derived)

Signal Word: WARNING [4]

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedPyridine derivatives can disrupt metabolic pathways; potential for CNS depression.
Skin Irritation Cat 2H315: Causes skin irritationPhenolic hydroxyl group can act as a weak acid/irritant to epidermal layers.
Eye Irritation Cat 2AH319: Causes serious eye irritationEster and pyridine nitrogen contribute to mucosal membrane irritation.
STOT - Single Exp. Cat 3H335: May cause respiratory irritationDust inhalation triggers upper respiratory tract inflammation.
Critical Health Effects
  • Inhalation: High risk during weighing/transfer of solids. The fine crystalline nature allows it to become airborne easily, irritating the bronchial lining.

  • Chronic Exposure: No specific carcinogenicity data exists, but halogenated or methoxy-pyridines are generally treated as potential sensitizers until proven otherwise.

Part 3: Handling, Storage & Engineering Controls

The "Self-Validating" Handling Protocol

To ensure data integrity and safety, follow this logic-driven workflow. This system validates safety before the experiment begins.

HandlingProtocol Start Start: Material Retrieval CheckAtm Check Atmosphere: Is it Hygroscopic? Start->CheckAtm Weighing Weighing Station: Iso-Flow Hood + Anti-Static CheckAtm->Weighing Yes (Assume Sensitive) Solubilization Solubilization: Add Solvent (DMSO/MeOH) Weighing->Solubilization Minimize Dust Reaction Reaction Setup: Inert Gas (Ar/N2) Solubilization->Reaction Closed System

Figure 1: Logic flow for handling sensitive heterocyclic intermediates.

Storage Specifications
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen . The 5-hydroxy group is susceptible to oxidative degradation (turning the white solid pink/brown) upon prolonged exposure to air.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling >1g outside a fume hood.

  • Hand Protection: Nitrile gloves (0.11 mm thickness) are sufficient for solid handling. Double gloving is recommended when dissolved in penetrating solvents like DMSO or DCM.

  • Eye Protection: Chemical safety goggles. Face shield required if working with pressurized synthesis equipment.

Part 4: Synthesis & Reactivity Logic

Understanding the synthesis and reactivity helps predict degradation products and side reactions.

Retrosynthetic Analysis

This compound is typically accessed via the modification of 5-hydroxynicotinic acid or via nucleophilic aromatic substitution (


) on a halogenated precursor.

SynthesisPath Target Ethyl 5-hydroxy-6-methoxynicotinate (Target) Precursor1 Ethyl 5-hydroxy-6-chloronicotinate Precursor1->Target NaOMe / MeOH (SNAr Substitution) Precursor2 Ethyl 5-acetoxy-6-methoxynicotinate Precursor2->Target Deacetylation (Mild Base) StartMat 5-Hydroxynicotinic Acid StartMat->Precursor1 1. Chlorination 2. Esterification

Figure 2: Common synthetic routes. The SNAr route (left) is most common for introducing the methoxy group.

Reactivity Profile
  • Acidity: The phenolic proton at C5 is acidic (

    
    ). In the presence of strong bases (NaH, KOtBu), it will deprotonate first, potentially complicating nucleophilic attacks at the ester.
    
  • Electrophilicity: The C6 position (bearing the methoxy) is deactivated towards further nucleophilic attack compared to a chloropyridine, but strong nucleophiles could displace the methoxy group under forcing conditions.

  • Hydrolysis: The ethyl ester is labile. Avoid prolonged exposure to aqueous acids or bases unless hydrolysis to the carboxylic acid is intended.

Part 5: Emergency Response Protocols

Spill Management (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves, goggles, and a dust mask.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent pad.

  • Clean: Sweep carefully into a sealable waste container. Wipe the surface with 1M NaHCO₃ solution (to neutralize any phenolic residues) followed by water.

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. The methoxy/ester combo can be irritating; seek medical attention if redness persists.

  • Skin Contact: Wash with soap and water. Do not use ethanol, as it may enhance transdermal absorption of the pyridine derivative.

  • Ingestion: Rinse mouth. Do not induce vomiting due to the risk of aspiration and mucosal damage.

References

  • Chemical Identity & CAS: ChemSrc. Ethyl 5-hydroxy-6-methoxynicotinate (CAS 1256833-18-7) Entry.[5][6] Link

  • Synthesis Methodology (Analog): Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Org. Synth. 2020, 97, 18-35. Link

  • Hazard Classification (SAR): Sigma-Aldrich. Methyl 5-hydroxy-6-methoxynicotinate SDS (CAS 166742-16-1).[4] Link

  • Structural Utility: PubChem. Nicotinic Acid Derivatives and Kinase Inhibition. Link

Sources

The Ascendant Trajectory of 6-Methoxynicotinate Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Shanghai, China – March 7, 2026 – The pyridine scaffold, a cornerstone of medicinal chemistry, continues to yield novel therapeutic candidates with remarkable frequency. Among its myriad of derivatives, the 6-methoxynicotinate framework has emerged as a particularly fertile ground for the discovery of innovative drugs targeting a wide spectrum of diseases. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 6-methoxynicotinate derivatives, underpinned by field-proven insights and a rigorous scientific framework.

The Strategic Advantage of the 6-Methoxynicotinate Core

The 6-methoxynicotinate moiety, characterized by a pyridine ring substituted with a methoxy group at the 6-position and a carboxylate or related functional group at the 3-position, offers a unique combination of physicochemical properties that make it an attractive starting point for drug design. The electron-donating methoxy group can influence the electronic distribution within the pyridine ring, modulating its interaction with biological targets. Furthermore, the substituent at the 3-position provides a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). These derivatives are pivotal intermediates in the synthesis of a variety of biologically active molecules, including inhibitors of D-amino acid oxidase for central nervous system disorders.[1][2]

Synthetic Avenues to 6-Methoxynicotinate Derivatives

The efficient and versatile synthesis of 6-methoxynicotinate derivatives is paramount to their exploration in drug discovery. Several synthetic strategies have been developed, ranging from classical esterification and substitution reactions to more modern catalytic approaches.

Esterification of 6-Methoxynicotinic Acid

A straightforward and widely employed method for the synthesis of 6-methoxynicotinate esters is the direct esterification of 6-methoxynicotinic acid. This can be achieved through various established protocols.

Experimental Protocol: Fischer Esterification of 6-Methoxynicotinic Acid

  • Reaction Setup: To a solution of 6-methoxypyridine-3-carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[3]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired 6-methoxynicotinate ester.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is amenable to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. This allows for the introduction of the 6-methoxy group onto a pre-functionalized nicotinic acid derivative.

Experimental Protocol: Methoxylation of 6-Chloronicotinic Acid

  • Reaction Setup: To a suspension of 6-chloropyridine-3-carboxylic acid in methanol, add a solution of sodium methoxide in methanol.[3]

  • Reaction Conditions: Heat the mixture under reflux for an extended period (e.g., 60 hours).[3]

  • Work-up: After cooling, distill off the solvent under reduced pressure.

  • Purification: Take up the residue in water and acidify to pH 5 with hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with water, and dried to afford 6-methoxypyridine-3-carboxylic acid.[3]

A visual representation of these synthetic pathways is provided below:

Synthesis_Pathways cluster_esterification Fischer Esterification cluster_snar Nucleophilic Aromatic Substitution 6-Methoxynicotinic_Acid_E 6-Methoxynicotinic Acid Ester_Product 6-Methoxynicotinate Ester 6-Methoxynicotinic_Acid_E->Ester_Product H+ catalyst, Reflux Alcohol R-OH (e.g., Methanol) Alcohol->Ester_Product 6-Chloronicotinic_Acid 6-Chloronicotinic Acid SNAr_Product 6-Methoxynicotinic Acid 6-Chloronicotinic_Acid->SNAr_Product Methanol, Reflux Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->SNAr_Product

Caption: Synthetic routes to 6-methoxynicotinate derivatives.

Diverse Biological Activities and Therapeutic Targets

The 6-methoxynicotinate scaffold has demonstrated a remarkable breadth of biological activities, leading to the identification of promising lead compounds in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-methoxynicotinate derivatives. Notably, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives have been synthesized and evaluated for their anti-tumor activity.[4]

One of the most potent compounds from this series, compound 9h , exhibited significant cytotoxicities against HGC-27 human gastric cancer cells with an IC50 of 1.40 μM.[4] Further mechanistic studies revealed that compound 9h upregulates the expression of Nur77, an orphan nuclear receptor, and triggers its nuclear export, leading to Nur77-mediated apoptosis.[4]

Table 1: Anticancer Activity of Selected 6-Methoxynaphthalen-2-yl-nicotinoyl Derivatives

CompoundTarget Cell LineIC50 (μM)
9h HGC-271.40
9u HGC-274.56

Data extracted from a study by Zhao et al. (2022).[4]

The proposed mechanism of action for compound 9h is illustrated in the following diagram:

Anticancer_Mechanism Compound_9h Compound 9h Nur77_Upregulation Upregulation of Nur77 Expression Compound_9h->Nur77_Upregulation Nur77_Export Nur77 Nuclear Export Nur77_Upregulation->Nur77_Export Apoptosis Apoptosis Nur77_Export->Apoptosis

Caption: Proposed apoptotic pathway induced by compound 9h.

Metabolic Diseases: Targeting Nicotinamide N-methyltransferase (NNMT)

A groundbreaking discovery in the field is the identification of JBSNF-000088 (6-methoxynicotinamide) as a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT).[2][5] NNMT is an enzyme implicated in various metabolic disorders. JBSNF-000088 has demonstrated impressive efficacy in animal models of metabolic disease, driving insulin sensitization, glucose modulation, and body weight reduction.[2]

Table 2: In Vitro and In Vivo Activity of JBSNF-000088

ParameterValueSpecies/Cell Line
IC50 (NNMT) 1.8 µMHuman
5.0 µMMouse
In Vivo Efficacy Significant reduction in body weight and fed blood glucoseMouse model of diet-induced obesity
Oral Bioavailability ~40%Not specified

Data from MedChemExpress and Cayman Chemical product information.[2][5]

The inhibition of NNMT by JBSNF-000088 represents a promising therapeutic strategy for metabolic diseases. The workflow for evaluating such an inhibitor is outlined below:

NNMT_Inhibitor_Workflow Virtual_Screening Virtual Screening/HTS Lead_Identification Lead Identification (JBSNF-000088) Virtual_Screening->Lead_Identification In_Vitro_Assay In Vitro Enzyme Inhibition Assay (IC50) Lead_Identification->In_Vitro_Assay Cell-Based_Assay Cell-Based Assay (MNA levels) In_Vitro_Assay->Cell-Based_Assay In_Vivo_Model In Vivo Animal Model (Metabolic Disease) Cell-Based_Assay->In_Vivo_Model PK_Studies Pharmacokinetic Studies In_Vivo_Model->PK_Studies Clinical_Development Preclinical/Clinical Development PK_Studies->Clinical_Development

Caption: Drug discovery workflow for an NNMT inhibitor.

Experimental Protocol: In Vitro NNMT Inhibition Assay

  • Reagents: Recombinant human NNMT, S-adenosyl-L-methionine (SAM), nicotinamide, and a suitable detection reagent (e.g., a fluorescent probe for S-adenosyl-L-homocysteine).

  • Procedure: a. In a 96-well plate, add varying concentrations of the test compound (e.g., JBSNF-000088). b. Add a solution of NNMT enzyme to each well. c. Initiate the reaction by adding a mixture of nicotinamide and SAM. d. Incubate the plate at a controlled temperature (e.g., 37°C). e. Stop the reaction and measure the signal from the detection reagent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.

Other Therapeutic Areas

The versatility of the 6-methoxynicotinate scaffold extends beyond oncology and metabolic diseases. Related nicotinic acid and quinoline derivatives have shown promise as:

  • Anti-inflammatory agents: By modulating inflammatory pathways.

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[1]

  • Neuroprotective agents: With potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR) and Future Directions

The accumulated data allows for the elucidation of preliminary structure-activity relationships. For the anticancer derivatives, the nature of the substituent at the 4-position of the semicarbazide/thiosemicarbazide moiety significantly influences activity. In the case of NNMT inhibitors, the 6-methoxy group appears crucial for potent inhibition.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives to refine SAR models.

  • Exploration of new therapeutic targets: Screening existing and novel compounds against a wider panel of biological targets.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most promising compounds.

  • Pharmacokinetic and toxicological profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to identify candidates with favorable drug-like properties.

  • Formulation and drug delivery: Developing advanced formulations to enhance the bioavailability and therapeutic efficacy of lead compounds. While various oral delivery systems have been developed for nicotinic acid to control its release and mitigate side effects, specific formulations for 6-methoxynicotinate derivatives warrant further investigation.[6]

Conclusion

The 6-methoxynicotinate scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential across a range of therapeutic areas. The successful development of potent and selective inhibitors, such as the anticancer agent 9h and the NNMT inhibitor JBSNF-000088 , highlights the power of this chemical framework. Continued exploration of the synthesis, biological activity, and SAR of 6-methoxynicotinate derivatives is poised to deliver the next generation of innovative medicines.

References

  • Cooper, D. L., Murrell, D. E., Roane, D. S., & Harirforoosh, S. (2015). Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery. Journal of Pharmaceutical Sciences, 104(8), 2575-2586. (URL: [Link])

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry, 37(6), 1541-1545. (URL: [Link])

  • Synthesis of 6-Methoxypyridine-3-carboxylic acid - PrepChem.com. (URL: [Link])

  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. European Journal of Medicinal Chemistry, 157, 1049-1060. (URL: [Link])

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 29(16), 3683. (URL: [Link])

  • JBSNF-000088: Pharmacokinetics profile and target engagement. (URL: [Link])

  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Biomolecules, 15(11), 1553. (URL: [Link])

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. (URL: [Link])

  • US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google P
  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceutics, 15(7), 1956. (URL: [Link])

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P
  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Toxicological Sciences, kfaf107. (URL: [Link])

  • Zhao, Y., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1605. (URL: [Link])

  • Metabolic disposition and pharmacokinetics of the antiviral agent 6-methoxypurine arabinoside in rats and monkeys. Drug Metabolism and Disposition, 18(3), 398-403. (URL: [Link])

  • Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(8), 1337-1346. (URL: [Link])

  • Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. Toxicological Sciences, 196(1), 1-13. (URL: [Link])

  • Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Molecules, 27(23), 8452. (URL: [Link])

  • 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Science of Synthesis, 2024(1), 1-56. (URL: [Link])

  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. (URL: [Link])

  • Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Molecules, 30(18), 4051. (URL: [Link])

  • Inhibitors of Pyruvate Carboxylase. Current Enzyme Inhibition, 6(2), 80-90. (URL: [Link])

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  • A Multitarget Approach against Neuroinflammation: Alkyl Substituted Coumarins as Inhibitors of Enzymes Involved in Neurodegeneration. Molecules, 28(23), 7808. (URL: [Link])

  • Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine. Journal of Clinical Pharmacology, 33(7), 615-619. (URL: [Link])

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The Strategic Role of Ethyl 5-Hydroxy-6-methoxynicotinate in Modern Medicinal Chemistry: Scaffold Bioactivity and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount for accelerating hit-to-lead campaigns. Ethyl 5-hydroxy-6-methoxynicotinate (and its closely related methyl ester analog) has emerged as a highly functionalized, electron-deficient pyridine building block. By strategically positioning a hydrogen-bond donating hydroxyl group adjacent to an electron-donating methoxy group on a pyridine core, this scaffold offers unique physicochemical properties. It serves as a robust bioisostere for phenols and salicylates, a bidentate hinge-binding motif for kinase inhibitors, and a core framework for novel antimicrobial agents.

This technical guide explores the mechanistic bioactivity of the ethyl 5-hydroxy-6-methoxynicotinate scaffold, details its physicochemical advantages, and provides field-proven, self-validating synthetic protocols for its derivatization.

Structural and Physicochemical Profiling

The bioactivity of a scaffold is fundamentally dictated by its electronic distribution and steric profile. In the case of 5-hydroxy-6-methoxynicotinic acid derivatives, the substituents exert competing directing effects that critically modulate the pKa and hydrogen-bonding capacity of the molecule[1].

  • The 6-Methoxy Group: Acts as an electron-donating group via resonance (+M effect), which increases the electron density on the adjacent pyridine nitrogen. This enhancement makes the nitrogen a significantly stronger hydrogen-bond acceptor compared to an unsubstituted pyridine.

  • The 5-Hydroxyl Group: Provides a critical hydrogen-bond donor vector. Its proximity to the methoxy group allows for potential intramolecular interactions or cooperative bidentate binding to target proteins.

  • The 3-Ethyl Ester: Serves as a lipophilic masking group that improves passive membrane permeability and provides a synthetic handle for late-stage diversification (e.g., conversion to amides or alcohols).

Data Presentation: Physicochemical Comparison

To understand its utility in Fragment-Based Drug Discovery (FBDD), we compare the functionalized scaffold against standard nicotinic acid.

ParameterEthyl 5-hydroxy-6-methoxynicotinateStandard Nicotinic AcidMedicinal Chemistry Implications
Molecular Weight 197.19 g/mol 123.11 g/mol Increased MW but remains highly fragment-like (Rule of 3 compliant).
cLogP (est.) ~1.80.36The ester and methoxy groups significantly enhance lipophilicity, improving passive membrane permeability.
H-Bond Donors 1 (Phenolic OH)1 (Carboxylic OH)Shifts the H-bond donor from an acidic moiety to a phenolic bioisostere, altering target engagement geometry[2].
H-Bond Acceptors 5 (N, O, O, O, O)3 (N, O, O)Provides multiple vectors for bidentate interactions (e.g., kinase hinge regions).

Mechanistic Bioactivity & Target Engagement

Rather than acting as a standalone therapeutic, ethyl 5-hydroxy-6-methoxynicotinate is a "privileged scaffold" engineered into active pharmaceutical ingredients (APIs) across several therapeutic areas.

A. Kinase Hinge-Binding Motifs

Substituted pyridines are ubiquitous in oncology, particularly as ATP-competitive kinase inhibitors. The 5-hydroxy-6-methoxypyridine core mimics the bidentate hydrogen-bonding pattern of the adenine ring in ATP. The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met or Cys in the hinge region), while the 5-hydroxyl group donates a hydrogen bond to a backbone carbonyl. The 6-methoxy group often projects into the solvent-exposed region or a hydrophobic sub-pocket, depending on the specific kinase architecture.

B. Antimycobacterial Agents (DprE1 Inhibition)

Nicotinic acid and pyrimidine/pyridine carboxamide derivatives have shown profound efficacy as antitubercular agents by targeting decaprenylphosphoryl-


-D-ribose 2′-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis[3]. The ethyl ester of our core scaffold can be readily saponified and coupled with various alkyl or aryl amines to generate libraries of N-alkyl-5-hydroxypyridine-3-carboxamides. The 5-hydroxyl group is essential for anchoring the molecule within the DprE1 active site via hydrogen bonding with catalytic residues.
C. Redox Modulation and Osteogenesis

Emerging research indicates that highly substituted 5-hydroxy-6-methoxy heterocycles possess intrinsic redox-modulating properties. For instance, sulfonamido-based derivatives incorporating similar highly oxygenated rings have been shown to act as lipophilic antioxidants that stimulate primary osteoblast proliferation and differentiation, offering potential pathways for osteoporosis treatments[4]. The electron-rich nature of the core allows it to scavenge reactive oxygen species (ROS) effectively.

Synthetic Workflows and Derivatization Protocols

To leverage this scaffold, medicinal chemists employ divergent synthetic pathways. Below are two highly optimized, self-validating protocols for modifying the ethyl 5-hydroxy-6-methoxynicotinate core.

Protocol A: Saponification and Amidation (Targeting Antimycobacterial Libraries)

Rationale: Direct amidation of ethyl esters with complex amines is often sluggish and low-yielding. A two-step saponification-amidation sequence ensures high yields and prevents degradation of the electron-deficient pyridine ring.

Step 1: Saponification (Self-Validating System)

  • Reaction: Dissolve Ethyl 5-hydroxy-6-methoxynicotinate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.5 eq).

    • Causality: The excess strong base ensures complete cleavage of the ester while maintaining the 5-OH group in its phenoxide state, driving the equilibrium forward.

  • IPC (In-Process Control): Stir at ambient temperature for 4 hours. Monitor by LC-MS until the ester mass (

    
    ) is entirely replaced by the acid mass (
    
    
    
    ).
  • Isolation: Concentrate under reduced pressure to remove organic solvents. Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to pH 3.5–4.0.

    • Causality: The isoelectric point of 5-hydroxy-6-methoxynicotinic acid dictates that it exists as a neutral zwitterion at mildly acidic pH. Dropping the pH exactly to this range forces the product to crash out of solution as a white precipitate, validating the success of the cleavage. Filter and dry in vacuo.

Step 2: Amide Coupling

  • Activation: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the intermediate carboxylate. HATU rapidly forms a highly reactive HOAt ester, driving the amidation forward before epimerization or side reactions occur.

  • Coupling: Add the desired primary amine (1.1 eq). Stir for 12 hours at room temperature.

  • Workup: Quench with saturated NaHCO

    
    , extract with EtOAc, and purify via flash chromatography.
    
Protocol B: O-Triflation and Suzuki-Miyaura Cross-Coupling (Targeting Kinase Inhibitors)

Rationale: To explore the 3D vector space at the 5-position, the hydroxyl group must be converted into a leaving group for palladium-catalyzed C-C bond formation.

  • Triflation: Dissolve the core ester in anhydrous DCM. Add pyridine (2.0 eq) and cool to 0°C. Add Trifluoromethanesulfonic anhydride (Tf

    
    O, 1.2 eq) dropwise.
    
    • Causality: Strict temperature control (0°C) and the use of pyridine as a mild base prevent unwanted side reactions with the ester or methoxy groups, ensuring exclusive O-triflation.

  • Cross-Coupling: Combine the resulting triflate (1.0 eq), an aryl boronic acid (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), and Pd(dppf)Cl
    
    
    (0.05 eq) in a degassed 4:1 mixture of 1,4-Dioxane/H
    
    
    O. Heat to 90°C for 6 hours.
    • Causality: Pd(dppf)Cl

      
       is deliberately chosen because the large bite angle of the dppf ligand facilitates the challenging oxidative addition into the electron-deficient heteroaryl C-O bond of the triflate, while simultaneously suppressing competitive 
      
      
      
      -hydride elimination.

Visualizing the Synthetic Divergence

The following workflow illustrates how the core scaffold acts as a central node for divergent medicinal chemistry campaigns.

G Core Ethyl 5-hydroxy-6-methoxynicotinate (Core Scaffold) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Triflation O-Triflation (Tf2O, Pyridine) Core->Triflation Acid 5-Hydroxy-6-methoxynicotinic acid Intermediate Hydrolysis->Acid Triflate 5-Triflate-6-methoxynicotinate Intermediate Triflation->Triflate Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Target1 Kinase Inhibitors (Hinge-Binding Motif) Acid->Target1 Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) Triflate->Suzuki Target2 Antimycobacterial Agents (DprE1 Inhibitors) Amidation->Target2 Suzuki->Target1

Divergent synthetic workflows of the Ethyl 5-hydroxy-6-methoxynicotinate scaffold.

Conclusion

Ethyl 5-hydroxy-6-methoxynicotinate is far more than a simple chemical intermediate; it is a strategically designed vector for drug discovery. By offering a tunable pKa, multiple hydrogen-bonding vectors, and highly reliable synthetic handles (ester and hydroxyl groups), it enables the rapid generation of diverse chemical libraries. Whether deployed as a bioisostere to improve metabolic stability or as a rigid hinge-binding anchor in kinase inhibitors, mastering the chemistry of this scaffold is a powerful asset for any drug development professional.

References


-d-ribose 2′-Oxidase". [Link]
3.[4] Semantic Scholar. "Stimulating Effect of a Novel Synthesized Sulfonamido-Based Gallate ZXHA-TC on Primary Osteoblasts". [Link]
4.[1] Benchchem. "5-Hydroxy-6-nitronicotinic acid | 59288-43-6". 
5.[2] PMC. "Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release".[Link]

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Pharmacological Applications of Substituted Pyridine Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a "privileged scaffold" in medicinal chemistry, present in over 14% of all U.S. FDA-approved drugs.[1] Within this class, substituted pyridine esters represent a critical sub-category, serving dual roles as potent pharmacophores and lipophilic prodrugs. This guide analyzes the pharmacological utility of these compounds, ranging from the vasodilatory effects of nicotinates to the emerging antiparasitic activity of pyridine-2,5-dicarboxylates. It provides researchers with actionable synthetic workflows, validated bioassay protocols, and structural insights to accelerate drug development.

Chemical Scaffold & Structure-Activity Relationship (SAR)[1]

The pharmacological versatility of pyridine esters stems from the electronic deficiency of the pyridine ring combined with the hydrolytic potential of the ester moiety.

The Core Scaffold

The pyridine nucleus acts as a hydrogen bond acceptor.[1] Substitution at the meta (C3) and para (C4) positions is most common in bioactive esters.[1]

  • C3 (Nicotinic): Associated with lipid modulation and vasodilation.[1]

  • C4 (Isonicotinic): Associated with antimycobacterial activity (e.g., isoniazid precursors).[1]

  • Ester Functionality: Modulates LogP (lipophilicity), facilitating membrane permeation.[1] Often acts as a prodrug moiety, releasing the active carboxylic acid intracellularly, or interacts directly with serine hydrolases.

SAR Visualization

The following diagram illustrates the critical substitution points and their pharmacological impact.

SAR_Pyridine_Esters Core Pyridine Nucleus (Electron Deficient) Pos2 Position 2/6 (Ortho) Steric Hindrance zone Chelation potential Core->Pos2 Pos3 Position 3 (Meta) Nicotinic Series Target: HM74A (Lipids) Target: Vasodilation Core->Pos3 Pos4 Position 4 (Para) Isonicotinic Series Target: Antimycobacterial Target: Polymerization Core->Pos4 Ester Ester Moiety (-COOR) Lipophilicity Tuner Prodrug vs. Active Pharmacophore Pos3->Ester Common Attachment Pos4->Ester Common Attachment

Figure 1: Structure-Activity Relationship (SAR) map of substituted pyridine esters, highlighting the functional divergence based on substitution position.

Therapeutic Classes & Mechanisms[2]

Dermatological & Vasoactive Agents (Rubefacients)

Compounds: Methyl nicotinate, Benzyl nicotinate.[1]

  • Mechanism: These esters penetrate the stratum corneum rapidly due to optimized lipophilicity.[1] Once absorbed, they induce local vasodilation by stimulating prostaglandin synthesis.[1]

  • Application: Used in topical formulations for muscle pain relief, alopecia (to increase blood flow), and diagnostic patch testing for schizophrenia (niacin flush blunting).

Antiparasitic & Antimicrobial Agents

Compounds: Pyridine-2,5-dicarboxylate esters.[1][2]

  • Recent Advances: Recent studies (2024-2025) have highlighted 2,5-dicarboxylates as potent inhibitors of Trypanosoma cruzi (Chagas disease) and Leishmania mexicana.[1][2]

  • Mechanism: Disruption of parasite bioenergetics.[1] The ester group facilitates entry into the parasite, where it may interfere with glycolytic enzymes or redox balance.[1]

  • Data Summary:

Compound ClassTarget OrganismIC50 / MIC RangeReference
Pyridine-2,5-dicarboxylatesTrypanosoma cruzi10 - 56 µM[1]
Nicotinic acid hydrazide estersStaphylococcus aureus7.8 - 15.6 µg/mL[2]
Isonicotinic estersMycobacterium tuberculosis0.5 - 2.0 µg/mL[3]
Metabolic Modulators

Compounds: Tocopherol nicotinate, Inositol hexanicotinate.[1]

  • Mechanism: These are "flush-free" niacin prodrugs.[1] They hydrolyze slowly to release nicotinic acid, which inhibits diacylglycerol O-acyltransferase 2 (DGAT2), reducing triglyceride synthesis without the rapid spike in plasma levels that causes cutaneous flushing.[1]

Experimental Protocols

Synthesis: Inverse Electron Demand Diels–Alder (IEDDA)

For accessing complex pyridine esters (e.g., 2,5-dicarboxylates), the IEDDA reaction is superior to standard esterification for generating diverse libraries.

Protocol:

  • Reagents: 1,2,3-Triazine 1-oxides (diene) and

    
    -keto-esters (dienophile).[1]
    
  • Conditions: React in Dichloromethane (DCM) with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base.

  • Procedure:

    • Dissolve 1.0 eq of triazine oxide in anhydrous DCM.

    • Add 1.2 eq of

      
      -keto-ester.[1]
      
    • Add 0.1 eq DBU dropwise.[1]

    • Stir at Room Temperature (RT) for 30-60 mins. Nitrogen evolution indicates reaction progress.[1]

    • Purification: Evaporate solvent; purify via silica gel column chromatography (Hexane:EtOAc).

Bioassay: Microbroth Dilution for MIC (Antimicrobial)

This standard protocol validates the bioactivity of synthesized esters against bacterial strains.[1]

Workflow Diagram:

MIC_Protocol Step1 Stock Preparation Dissolve Ester in 100% DMSO (1000 µg/mL) Step2 Serial Dilution 96-well plate Mueller-Hinton Broth (MHB) Step1->Step2 Step3 Inoculation Add 5x10^5 CFU/mL bacteria Step2->Step3 Step4 Incubation 37°C for 16-24 hours Step3->Step4 Step5 Readout Visual turbidity or OD600 Determine MIC Step4->Step5

Figure 2: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination of pyridine esters.

Detailed Steps:

  • Stock: Prepare 10 mg/mL stock of the pyridine ester in DMSO.

  • Dilution: In a 96-well plate, add 100 µL Mueller-Hinton Broth (MHB). Perform 2-fold serial dilutions of the compound.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to each well.

  • Controls: Include a Sterility Control (Media only) and Growth Control (Media + Bacteria + DMSO).

  • Analysis: The MIC is the lowest concentration showing no visible growth.[1][3][4]

References

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters. MDPI. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Isonicotinates, Nicotinates and Clofibrates...[1][5] With Hypocholesterolemic and Hypolipidemic Activity. PubMed.[1][5] Available at: [Link]

  • Nicotinic acid esters and their pharmacological applications. ResearchGate. Available at: [Link]

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Methodological & Application

Using Ethyl 5-hydroxy-6-methoxynicotinate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 5-hydroxy-6-methoxynicotinate in Medicinal Chemistry

Executive Summary

Ethyl 5-hydroxy-6-methoxynicotinate (E-5H6M) represents a "privileged scaffold" in modern drug discovery, particularly within the fields of kinase inhibition (oncology) and antiviral therapeutics.[1] Its unique trisubstituted pyridine core offers three distinct vectors for chemical diversification:

  • The 5-Hydroxyl Group: A nucleophilic handle for establishing Structure-Activity Relationships (SAR) via etherification or cross-coupling.[1]

  • The 3-Ethyl Ester: An electrophilic site ready for amidation, reduction, or heterocyclization.[1]

  • The 6-Methoxy Group: An electronic modulator that locks the pyridine tautomer (preventing pyridone formation) and serves as a hydrogen bond acceptor.[1]

This guide details the physicochemical properties, synthetic utility, and validated protocols for leveraging E-5H6M as a high-value intermediate.[1][2]

Technical Specifications & Physicochemical Profile

Understanding the electronic environment of E-5H6M is critical for reaction planning.[1] The 6-methoxy group acts as an electron-donating group (EDG) by resonance, counteracting the electron-withdrawing nature of the pyridine nitrogen and the 3-ester.[1] This "push-pull" electronic system makes the 5-hydroxyl group distinctively reactive compared to standard phenols.[1]

PropertySpecification / ValueNotes
IUPAC Name Ethyl 5-hydroxy-6-methoxypyridine-3-carboxylate
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility DMSO (>50 mg/mL), DCM, MethanolPoor water solubility.[3]
pKa (5-OH) ~8.2 (Predicted)More acidic than phenol due to the pyridine ring.
Stability Stable under ambient conditions.[1]Hygroscopic; store under inert atmosphere.[1]
Tautomerism Locked Pyridine Form6-OMe prevents 2-pyridone tautomerization.[1]

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

E-5H6M is an ideal starting point for FBDD.[1] The 5-OH position allows for the introduction of "solubilizing tails" (e.g., morpholine/piperazine chains) often required to improve the pharmacokinetic profile of kinase inhibitors.[1]

Synthesis of Fused Heterocycles

The adjacent arrangement of the 5-hydroxyl and 3-ester groups allows for cyclization reactions to form furo[2,3-c]pyridines or oxazolo[5,4-b]pyridines , scaffolds frequently observed in bioactive natural products and ATP-competitive inhibitors.[1]

Divergent Synthesis Workflow

The following diagram illustrates the logical flow of modifying E-5H6M into three distinct pharmaceutical classes.

G Start Ethyl 5-hydroxy- 6-methoxynicotinate Path1 Pathway A: O-Alkylation (5-OH) Start->Path1 Mitsunobu / alkyl halides Path2 Pathway B: Ester Hydrolysis (3-COOEt) Start->Path2 LiOH / NaOH Path3 Pathway C: Cyclization Start->Path3 Alpha-halo ketones Prod1 Kinase Inhibitors (Solubilized Core) Path1->Prod1 Prod2 Amide Libraries (Peptidomimetics) Path2->Prod2 Prod3 Furo[2,3-c]pyridines (Bicyclic Scaffolds) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing E-5H6M as a core scaffold.[1]

Validated Experimental Protocols

Protocol A: Regioselective O-Alkylation (Mitsunobu Reaction)

Objective: Functionalization of the 5-OH group with a primary alcohol (R-OH) to introduce diversity without affecting the ester.[1]

Reagents:

  • E-5H6M (1.0 equiv)[4]

  • Target Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve E-5H6M (1.0 mmol, 197 mg), PPh₃ (1.5 mmol, 393 mg), and the target alcohol (1.2 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 mmol, 0.29 mL) dropwise over 10 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).[4] The 5-OH starting material (lower R_f) should disappear.

  • Work-up: Concentrate the solvent in vacuo. Resuspend the residue in Et₂O (20 mL) and filter off the precipitated triphenylphosphine oxide (TPPO).

  • Purification: Purify the filtrate via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Self-Validating Check:

  • Success: Appearance of new ether peak in ¹H NMR (typically δ 4.0–4.2 ppm for O-CH₂).

  • Failure Mode: If no product forms, check the steric hindrance of the alcohol.[1] Secondary alcohols may require heating or switching to ADDP/PBu₃.[1]

Protocol B: Library Generation via Amidation

Objective: Conversion of the ethyl ester to a library of amides.[1] Direct aminolysis is slow; saponification followed by coupling is preferred for high yields.[1]

Step 1: Saponification

  • Dissolve E-5H6M (1.0 equiv) in THF:MeOH:H₂O (3:1:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

  • Acidify to pH 3-4 with 1M HCl. The carboxylic acid usually precipitates.[1] Filter and dry.[1][4]

Step 2: Amide Coupling (HATU Method)

  • Activation: Dissolve the free acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes.

  • Coupling: Add the amine (R-NH₂, 1.1 equiv).[1] Stir at RT for 2–4 hours.[1]

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (removes byproducts) and Brine.

Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Keep refrigerated (2–8°C). The methoxy group can undergo slow demethylation if exposed to strong Lewis acids or extreme heat over time.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1] The 5-OH group is susceptible to oxidation to quinone-like species under forcing conditions.[1]

References

  • Pyridine Scaffold Versatility

    • Title: "Pyridines and their Benzo Derivatives: Reactivity and Synthesis."[1]

    • Source: Comprehensive Heterocyclic Chemistry III.
    • Context: General reactivity of 3,5-disubstituted pyridines.[1]

  • Mitsunobu Reaction on Heterocycles

    • Title: "The Mitsunobu Reaction in the Synthesis of N-Heterocycles."
    • Source:Current Organic Synthesis, 2018.[1]

    • Context: Protocol validation for phenolic-like OH groups on pyridine rings.
  • Analogous Chemistry (Methyl 5-hydroxy-2-methoxynicotinate)

    • Title: "Synthesis and SAR of Pyridine-Based Kinase Inhibitors."
    • Source:Journal of Medicinal Chemistry (General Reference for scaffold utility).
    • Note: While the specific ethyl/6-methoxy variant is a catalog intermediate, its reactivity is grounded in the well-documented 5-hydroxynicotinate class.[1]

  • Commercial Availability & Specs

    • Source: ChemScene / Sigma-Aldrich (Analogous structures).[1]

    • Context: Verification of physical properties for 5-hydroxynicotin

Sources

Reaction protocols for functionalizing Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Ethyl 5-hydroxy-6-methoxynicotinate

Introduction: The Scaffold & Strategic Value

Ethyl 5-hydroxy-6-methoxynicotinate (CAS: [Relevant Analogous ID]) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its tri-vector functionalization potential :

  • C5-Hydroxyl (Nucleophilic/Electrophilic Switch): Can be alkylated for ether linkages or activated (triflated) for cross-coupling.

  • C3-Ethyl Ester ( electrophilic): A gateway to amides, heterocycles (oxadiazoles), or alcohols.

  • C6-Methoxy (Masked Pyridone): Acts as an electronic modulator or can be demethylated to reveal a 2-pyridone motif, altering hydrogen bond donor/acceptor profiles.

This guide provides validated protocols for functionalizing this core, moving beyond generic recipes to specific, reliable workflows designed for library generation and SAR (Structure-Activity Relationship) exploration.

Strategic Overview

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionLandscape Core Ethyl 5-hydroxy- 6-methoxynicotinate C5_Node C5 Functionalization Core->C5_Node C3_Node C3 Functionalization Core->C3_Node C6_Node C6 Modulation Core->C6_Node Ether Aryl/Alkyl Ethers (Mitsunobu/SN2) C5_Node->Ether BiAryl Bi-Aryl Coupling (via Triflate) C5_Node->BiAryl Amide Amides (Direct/Hydrolysis) C3_Node->Amide Alc Benzylic Alcohols (Reduction) C3_Node->Alc Pyridone 6-Oxo-1,6-dihydro (Demethylation) C6_Node->Pyridone

Figure 1: Divergent synthesis map. The scaffold offers three distinct vectors for chemical space expansion.

Module A: The C5-Hydroxyl Vector

The C5-hydroxyl is the most versatile handle. The presence of the C6-methoxy group increases electron density compared to a bare hydroxypyridine, making the oxygen sufficiently nucleophilic for standard alkylations while remaining acidic enough for Mitsunobu reactions.

Protocol A1: O-Alkylation (Ether Synthesis)

Application: Introduction of solubilizing chains or steric bulk.

  • Reagents: Alkyl halide (R-X),

    
    , DMF or Acetone.[1]
    
  • Criticality: The choice of base prevents hydrolysis of the C3-ester.

Step-by-Step Procedure:

  • Dissolution: Dissolve Ethyl 5-hydroxy-6-methoxynicotinate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over acetone for less reactive halides.

  • Deprotonation: Add anhydrous

    
     (1.5 equiv). Stir at RT for 15 minutes. The solution will likely turn yellow, indicating phenoxide formation.
    
  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction:

    • Primary Halides: Stir at 60°C for 2–4 hours.

    • Secondary Halides: Stir at 80°C for 6–12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .[2][3]
    

Self-Validating Checkpoint:

  • TLC: The product will be less polar (higher

    
    ) than the starting phenol.
    
  • 1H NMR: Look for the disappearance of the broad phenolic -OH singlet (~9.5-10.5 ppm) and appearance of alkyl protons.

Protocol A2: C5-Activation (Triflate Synthesis)

Application: Converting the C5-OH into a pseudo-halide (OTf) allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), creating bi-aryl systems.

  • Reagents: Triflic anhydride (

    
    ), Pyridine, DCM.
    
  • Safety:

    
     is corrosive and moisture sensitive.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool to 0°C under

    
    .
    
  • Mix: Dissolve substrate (1.0 equiv) and dry Pyridine (3.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Add

    
     (1.2 equiv) dropwise over 10 minutes. Caution: Exothermic.
    
  • Monitoring: Stir at 0°C for 1 hour. Do not let the reaction warm to RT immediately, as competing hydrolysis of the triflate can occur.

  • Quench: Quench with saturated

    
     at 0°C.
    
  • Isolation: Extract with DCM. Wash with dilute HCl (0.5 M) to remove excess pyridine (critical for downstream Pd coupling).

Data Summary: C5 Reactivity

Reaction TypeReagent SystemTempTypical YieldKey Risk
SN2 Alkylation

/ DMF
60°C85-95%Ester hydrolysis if water present
Mitsunobu

/ DIAD / ROH
0°C -> RT60-80%Purification of

byproduct
Triflation

/ Pyridine
0°C90%+Triflate hydrolysis during workup

Module B: The C3-Ester Vector

The ethyl ester is relatively stable but can be engaged to attach amines (amides) or reduced to alcohols.

Protocol B1: Hydrolysis & Amide Coupling

Direct amidation of this specific ester can be sluggish due to the electron-rich nature of the ring (donated by 6-OMe). A two-step Hydrolysis-Coupling sequence is more reliable for library synthesis.

Workflow Diagram:

AmideWorkflow Start Ethyl Ester Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 1h, RT Inter Lithium Carboxylate / Acid Step1->Inter Step2 Coupling (HATU, DIPEA, Amine) Inter->Step2 DMF, 2h End Final Amide Step2->End

Figure 2: Reliable amidation workflow avoiding harsh direct aminolysis conditions.

Step-by-Step Procedure:

  • Hydrolysis: Treat ester with LiOH (2.0 equiv) in THF:

    
     (3:1) at RT for 2 hours.
    
  • Acidification: Adjust pH to ~3-4 with 1N HCl. The acid often precipitates. Filter or extract with EtOAc.[2]

  • Coupling: Suspend the dried acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir 5 mins to activate.

  • Amine Addition: Add primary or secondary amine (1.2 equiv). Stir at RT for 2-4 hours.

Expert Insight: The 5-OH (if unprotected) is acidic. If utilizing the 5-OH and 3-COOH simultaneously, you must use >2 equivalents of base during coupling, or the 5-OH will sequester the HATU, leading to O-acylation side products. Recommendation: Protect/Alkylate C5 before hydrolyzing C3.

Module C: The C6-Methoxy Vector (Demethylation)

The 6-methoxy group masks a pyridone. Demethylation changes the molecule from a lipophilic pyridine to a polar, hydrogen-bond-donating pyridone, significantly altering pharmacokinetics.

Protocol C1: Demethylation to Pyridone
  • Reagents: HBr (48% aq) in Acetic Acid or TMSI (Trimethylsilyl iodide).

  • Conditions: HBr/AcOH is robust but harsh. TMSI is milder.[4]

Procedure (HBr Method):

  • Dissolve substrate in Glacial Acetic Acid.

  • Add HBr (48% aq, 5-10 equiv).

  • Heat to 90°C for 4 hours.

  • Workup: Cool and pour onto ice. The pyridone often precipitates as a solid. Collect by filtration.

References & Grounding

  • General Pyridine Functionalization:

    • Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, providing foundational reactivity profiles for electron-rich pyridines.

  • Triflation of Hydroxynicotinates:

    • Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)... (ResearchGate). Describes the conversion of 5-hydroxynicotinates to triflates for coupling.

  • Alkylation Protocols:

    • Organic Syntheses, Coll.[5][6] Vol. 10. "Alkylation of Hydroxypyridines." Validates the

      
      /DMF system.
      
  • Demethylation Strategies:

    • Selective demethylation of 5-methoxyl group...[3] (Indian Academy of Sciences). Although focused on flavanones, this details the HBr/AcOH mechanism applicable to ortho-methoxy nitrogen heterocycles.

  • Direct Amidation Challenges:

    • Direct Catalytic Amidations...[4][7] (MDPI). Discusses the limitations of direct ester-to-amide conversion, supporting the hydrolysis-coupling route recommended here.

Disclaimer: The protocols described involve hazardous chemicals (Tf2O, Alkyl Halides). All experiments should be conducted in a fume hood with appropriate PPE. Yields may vary based on specific R-groups attached during functionalization.

Sources

Preparation of Vitamin B6 analogs using Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 6-Methoxy-4-Deoxy-Pyridoxine Analogs

Abstract & Strategic Overview

This technical guide details the synthetic utility of Ethyl 5-hydroxy-6-methoxynicotinate as a scaffold for generating Type II Vitamin B6 Analogs .[1] Unlike the commercial synthesis of Pyridoxine (Vitamin B6) which utilizes oxazole-Diels-Alder cycloadditions, this precursor allows for the specific retention of oxygenation at the C6 position—a structural motif critical for developing B6 antagonists and metabolic probes.[1]

Scientific Context: Natural Vitamin B6 (Pyridoxine) lacks a substituent at the C6 position. The introduction of a methoxy group at C6, combined with the 4-deoxy core derived from this nicotinate precursor, yields compounds that structurally mimic pyridoxine but often act as competitive inhibitors of pyridoxal kinase or pyridoxine-5'-phosphate oxidase.[1]

Key Transformation: The core workflow involves the chemoselective reduction of the C3-ethoxycarbonyl group to a hydroxymethyl moiety, converting the nicotinate core into a pyridinemethanol (B6-like) scaffold.[1]

Retrosynthetic Analysis & Pathway Logic

The structural mapping below illustrates why this specific starting material is used for analog synthesis rather than natural B6 production.

  • Natural Pyridoxine: 2-methyl, 3-hydroxy, 4-hydroxymethyl, 5-hydroxymethyl.[1][2][3]

  • Target Analog: 2-methoxy, 3-hydroxy, 5-hydroxymethyl (using Pyridoxine numbering).[1]

Note on Numbering: This guide uses IUPAC numbering for the pyridine ring.

  • Precursor: Ethyl 5-hydroxy-6-methoxynicotinate.[1]

  • Product: 5-(hydroxymethyl)-2-methoxypyridin-3-ol.[1]

B6_Retrosynthesis cluster_logic Structural Mapping Target Target Analog (5-hydroxymethyl-2-methoxypyridin-3-ol) B6 Antagonist/Probe Intermediate Intermediate (Protected Alcohol) Intermediate->Target 3. Deprotection (H2/Pd-C) Start Starting Material Ethyl 5-hydroxy-6-methoxynicotinate Start->Intermediate 1. Protection (BnBr) 2. Reduction (LiAlH4) Text1 C3-Ester → C3-CH2OH (B6-like sidechain) Text2 C6-Methoxy → Retained for metabolic blocking

Caption: Retrosynthetic logic converting the nicotinate ester to the pyridoxine analog core.

Detailed Experimental Protocols

Phase 1: Phenolic Protection (Critical Quality Attribute)

Rationale: Direct reduction of the phenolic ester with Lithium Aluminum Hydride (LiAlH4) can lead to insoluble aluminate complexes, reducing yield and complicating workup. Protecting the 5-OH as a benzyl ether is the industry standard for pyridine chemistry.[1]

Reagents:

  • Ethyl 5-hydroxy-6-methoxynicotinate (1.0 eq)[1]

  • Benzyl Bromide (1.2 eq)[1]

  • Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)[1]

  • DMF (Dimethylformamide) (0.5 M concentration)[1]

Step-by-Step:

  • Dissolution: Charge a flame-dried round-bottom flask with Ethyl 5-hydroxy-6-methoxynicotinate and anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add K2CO3 in a single portion. The suspension may turn yellow (phenolate formation). Stir for 15 minutes at ambient temperature.

  • Alkylation: Add Benzyl Bromide dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (lower Rf) should disappear.

  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1] Dry over Na2SO4.

  • Yield Expectation: >85% as a pale yellow oil/solid.

Phase 2: Reductive Transformation (The "B6" Core Synthesis)

Rationale: Converting the ester to the primary alcohol creates the "5-hydroxymethyl" arm characteristic of Vitamin B6.

Reagents:

  • Substrate: Ethyl 5-(benzyloxy)-6-methoxynicotinate (from Phase 1).[1]

  • Reductant: LiAlH4 (2.5 eq) (Lithium Aluminum Hydride).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step:

  • Setup: Equip a 3-neck flask with a reflux condenser, addition funnel, and N2 inlet. Charge with LiAlH4 suspended in THF (0°C).

  • Addition: Dissolve the substrate in THF. Add dropwise to the LiAlH4 suspension at 0°C. Caution: Exothermic gas evolution.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 2 hours.

  • Quenching (Fieser Method): Cool to 0°C.

    • Add x mL Water (where x = grams of LiAlH4 used).

    • Add x mL 15% NaOH.

    • Add 3x mL Water.

  • Filtration: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad.[4]

  • Isolation: Concentrate the filtrate. The product is 5-(benzyloxy)-6-methoxy-3-pyridinemethanol .[1]

Phase 3: Global Deprotection

Rationale: Removal of the benzyl group restores the phenolic hydroxyl, yielding the final bioactive analog.

Protocol:

  • Dissolve intermediate in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H2 atmosphere (balloon pressure) for 12 hours.

  • Filter through Celite and concentrate.

Process Visualization & Quality Control

Workflow Logic Diagram

The following diagram outlines the critical decision points and workup logic to ensure high purity.

Workup_Logic Reaction LiAlH4 Reduction (Reflux in THF) Quench Fieser Quench (H2O / NaOH / H2O) Reaction->Quench 0°C Control Filter Filtration (Remove Al salts) Quench->Filter Granular ppt formed Phase_Sep Phase Separation (Dry Organic Layer) Filter->Phase_Sep Final Crude Alcohol (Ready for Deprotection) Phase_Sep->Final

Caption: Critical path for the reductive workup to avoid aluminum emulsions.

Quality Control Specifications (Data Table)
ParameterSpecificationMethodNotes
Appearance White to Off-white SolidVisualOxidation leads to yellowing
1H NMR (DMSO-d6) δ 3.85 (s, 3H, OMe)NMRDiagnostic singlet for 6-OMe
1H NMR (DMSO-d6) δ 4.42 (s, 2H, CH2OH)NMRConfirms ester reduction
Mass Spec [M+H]+ matches Calc.[1][5] MassLC-MSESI Mode
Purity >95%HPLCC18 Column, MeOH/H2O gradient

Scientific Commentary & Troubleshooting

Mechanism of Action (Analog Status): The product, 5-(hydroxymethyl)-2-methoxypyridin-3-ol , is a 4-deoxy analog of Pyridoxine.[1]

  • Biological Implication: The lack of the C4-hydroxymethyl group (present in natural B6) prevents this molecule from being converted into Pyridoxal Phosphate (PLP), the active coenzyme.[1] Consequently, it often acts as a competitive inhibitor for enzymes that bind Pyridoxine, making it a valuable tool for studying B6 deficiency states or enzyme kinetics [1].

Troubleshooting the Reduction:

  • Issue: Low yield during LiAlH4 reduction.

  • Cause: The 6-methoxy group makes the ring electron-rich, potentially reducing the electrophilicity of the ester.[1]

  • Solution: Use a Lewis Acid additive (e.g., CaCl2) or switch to LiBH4 in THF/MeOH if the LiAlH4 reduction is sluggish [2].

Stability Warning: The 6-methoxy group is an imidate-like structure.[1] It is susceptible to hydrolysis under strong acidic conditions (e.g., 48% HBr), which would convert the molecule into a 2-pyridone (6-oxo) derivative.[1] Avoid strong aqueous acids during workup unless the pyridone is the desired target.

References

  • Melius, P., & Svacha, A. J. (1980).[1] The biological activity of vitamin B6 analogs in the rat. Journal of Nutritional Science and Vitaminology, 26(4), 349–356.[1]

  • Organic Syntheses. (1950). Lithium Aluminum Hydride Reduction: General Procedures. Organic Syntheses, Coll.[6] Vol. 10.

  • Korytnyk, W., & Paul, B. (1970).[1] Acyl Migration in Vitamin B6 Analogs. Journal of Medicinal Chemistry. (Contextual grounding for B6 analog synthesis).

  • BenchChem. (2025).[7] Synthesis of 5-Hydroxynicotinic acid derivatives. Technical Guide.

Sources

Application Note: High-Yield Catalytic Hydrogenation of Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the catalytic hydrogenation of nicotinate derivatives. It synthesizes mechanistic insights with practical, high-yield protocols, addressing the specific challenges of pyridine ring saturation.

Strategic Overview

Nicotinate derivatives (pyridine-3-carboxylates) are critical precursors in the synthesis of nipecotic acid scaffolds, which serve as the pharmacophore backbone for numerous GABA uptake inhibitors (e.g., Tiagabine) and other bioactive alkaloids.

The transformation requires the reduction of the aromatic pyridine ring to a saturated piperidine ring. While thermodynamically favorable, this reaction is kinetically challenging due to:

  • Resonance Stability: The high aromatic stabilization energy of the pyridine ring (approx. 28 kcal/mol).

  • Catalyst Poisoning: The basic nitrogen lone pair can bind strongly to metal active sites, inhibiting hydrogen adsorption.

  • Chemo/Stereoselectivity: Controlling cis/trans ratios in polysubstituted derivatives and preventing hydrogenolysis of sensitive groups (e.g., halogens, benzyl ethers).

Mechanistic Principles & Critical Parameters[1]

The "Acid Effect" in Pyridine Hydrogenation

The most critical factor in successfully hydrogenating nicotinate derivatives is the control of pH.

  • Neutral Conditions: The pyridine nitrogen competes with

    
     for active sites on the catalyst surface. Strong adsorption via the N-lone pair poisons the catalyst, leading to sluggish kinetics.
    
  • Acidic Conditions: Protonation of the pyridine nitrogen (

    
     for ethyl nicotinate) prevents direct N-metal coordination. The pyridinium ion adsorbs flat onto the catalyst surface via 
    
    
    
    -interaction, facilitating the stepwise addition of hydrogen.
Catalyst Selection Matrix

Selection must be based on the substrate's functional group profile.

CatalystActivitySelectivity ProfileRecommended For
Pd/C (5-10%) HighLow (Prone to hydrogenolysis)Standard alkyl nicotinates; Cost-effective scale-up.
Rh/C (5%) HighHigh (Preserves halogens)Halogenated nicotinates ; High cis-selectivity requirements.
PtO₂ (Adams') ModerateModerateAcidic media; Substrates sensitive to high pressure.
Ru/C (5%) LowHighHigh-pressure/High-temperature applications; Minimizing ring opening.
Mechanistic Pathway Diagram

The following diagram illustrates the adsorption-reduction cycle, highlighting the necessity of protonation.

HydrogenationMechanism Substrate Nicotinate Derivative (Pyridine Form) Protonation Protonation (Acidic Solvent) Substrate->Protonation + H+ Adsorption Adsorption via Pi-System Substrate->Adsorption N-Lone Pair (Catalyst Poisoning) Protonation->Adsorption Catalyst Surface H_Addition Stepwise H-Addition (Syn-Addition) Adsorption->H_Addition + 3 H2 Desorption Piperidine Product (Ammonium Salt) H_Addition->Desorption Release

Figure 1: Mechanistic pathway of pyridine hydrogenation. The dashed red line represents the catalyst poisoning pathway inhibited by acidic conditions.

Experimental Protocols

Protocol A: Standard Hydrogenation (Pd/C)

Applicability: General alkyl nicotinates (ethyl, methyl esters) without halogen substituents. Safety: Hydrogen gas is flammable.[1] Pd/C is pyrophoric when dry.

Reagents:

  • Substrate: Ethyl nicotinate (10 mmol, ~1.51 g)

  • Catalyst: 10 wt% Pd/C (150 mg, 10 wt% loading relative to substrate)

  • Solvent: Ethanol (30 mL)

  • Additive: Glacial Acetic Acid (1.0 mL, ~1.7 eq) or concentrated HCl (1.0 eq)

Procedure:

  • Preparation: In a high-pressure autoclave or Parr shaker bottle, dissolve the ethyl nicotinate in Ethanol.

  • Acidification: Add Glacial Acetic Acid. Note: Acetic acid is preferred over HCl for Pd/C to minimize corrosion, unless the substrate requires strong protonation.

  • Catalyst Addition: Carefully add Pd/C. Tip: Wet the catalyst with a small amount of water or toluene before adding to the flammable solvent to prevent ignition.

  • Hydrogenation:

    • Seal the reactor and purge with

      
       (3x) followed by 
      
      
      
      (3x).
    • Pressurize to 4–7 bar (60–100 psi) .

    • Heat to 50–60°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 4–8 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Basification: Dissolve the residue in water/DCM. Adjust pH to >10 using 2M NaOH or

      
       to liberate the free amine.
      
    • Extract with DCM (3x), dry over

      
      , and concentrate to yield Ethyl Nipecotate.
      
Protocol B: Chemoselective Hydrogenation (Rh/C)

Applicability: Halogenated nicotinates (e.g., 5-bromo-ethyl nicotinate) where dehalogenation must be avoided.

Reagents:

  • Substrate: Halogenated Nicotinate (5 mmol)

  • Catalyst: 5% Rh/C (5 wt% loading)

  • Solvent: Methanol or Ethanol

  • Additive: None (or weak acid if necessary)

Procedure:

  • Catalyst Choice: Rhodium is significantly less active towards C-Halogen hydrogenolysis than Palladium.

  • Conditions:

    • Pressure: 10–20 bar . Rhodium often requires slightly higher pressure than Pd for ring reduction.

    • Temperature: Ambient to 40°C . Keep temperature low to further suppress dehalogenation.

  • Execution: Follow the purging and pressurization steps from Protocol A.

  • Workup: Filter and concentrate. Avoid strong bases if the halogen is labile; use mild carbonate bases for neutralization.

Stereochemical Control & Optimization

When hydrogenating 3,5-disubstituted pyridines, the reaction creates two chiral centers.

  • Cis-Selectivity: Heterogeneous hydrogenation generally favors cis isomers (syn-addition). Hydrogen adds from the face of the ring adsorbed to the catalyst.

  • Trans-Selectivity: Difficult to achieve directly. Often requires thermodynamic equilibration (epimerization) of the product post-reaction using a strong base (e.g., NaOEt in EtOH).

Decision Tree for Experimental Design

OptimizationTree Start Start: Analyze Substrate Halogen Contains Halogen/Benzyl Ether? Start->Halogen YesHalogen Yes Halogen->YesHalogen NoHalogen No Halogen->NoHalogen UseRh Use 5% Rh/C or PtO2 Avoid Pd YesHalogen->UseRh TempControl Keep T < 40°C P = 10-20 bar UseRh->TempControl UsePd Use 10% Pd/C Standard Choice NoHalogen->UsePd AcidChoice Add Acetic Acid (10% v/v) T = 50-60°C UsePd->AcidChoice

Figure 2: Decision matrix for catalyst and condition selection based on substrate functionality.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningEnsure acidic conditions (pH < 4). Increase catalyst loading.
Dehalogenation Pd-catalyzed hydrogenolysisSwitch to Rh/C or PtO₂ . Lower reaction temperature.
Ester Hydrolysis Acid concentration too highUse Acetic Acid instead of HCl/H₂SO₄. Avoid water in solvent.
Cis/Trans Ratio Low IsomerizationStop reaction immediately upon H₂ uptake cessation. Avoid high temps.

References

  • Mechanisms of Heterogeneous Catalysis: Studer, M., et al. "Enantioselective hydrogenation using heterogeneous catalysts." Topics in Catalysis, 2002. Link

  • Pyridine Hydrogenation Protocols: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. (Standard Reference Text).
  • Rh vs Pd Selectivity: Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int. Ed., 2004.[2] Link

  • Dehalogenation Prevention: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link

  • Solvent Effects: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001.

Sources

Application Note and Protocol: A Scalable Manufacturing Process for Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a scalable and efficient manufacturing process for Ethyl 5-hydroxy-6-methoxynicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is designed for researchers, scientists, and drug development professionals, emphasizing robust reaction conditions, high yield and purity, and adherence to stringent safety protocols. The process encompasses a three-step synthesis commencing with the commercially accessible precursor, 6-chloronicotinic acid, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and culminating in a Fischer esterification. Detailed protocols for each stage, including reaction setup, workup, purification, and in-process controls, are provided.

Introduction

Ethyl 5-hydroxy-6-methoxynicotinate is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic molecules with potential therapeutic applications. The strategic placement of the hydroxyl, methoxy, and ethyl ester functionalities on the pyridine ring offers multiple points for further chemical modification, making it a valuable synthon. The development of a scalable, cost-effective, and safe manufacturing process is therefore critical to support preclinical and clinical drug development programs.

This application note details a robust synthetic route amenable to large-scale production. The chosen pathway prioritizes the use of readily available starting materials, well-understood and scalable reaction classes, and straightforward purification techniques to ensure high purity of the final product.

Synthetic Strategy Overview

The manufacturing process is designed as a three-step sequence, starting from 6-chloronicotinic acid. This approach offers a convergent and efficient route to the target molecule.

G A 6-Chloronicotinic Acid B Step 1: Nucleophilic Aromatic Substitution (Methoxylation) A->B Sodium Methoxide, Methanol C 5-Hydroxy-6-methoxynicotinic Acid B->C D Step 2: Fischer Esterification C->D Ethanol, Sulfuric Acid (cat.) E Ethyl 5-hydroxy-6-methoxynicotinate (Crude) D->E F Step 3: Purification (Crystallization) E->F G High-Purity Ethyl 5-hydroxy-6-methoxynicotinate F->G

Caption: Overall synthetic workflow for Ethyl 5-hydroxy-6-methoxynicotinate.

Detailed Manufacturing Protocols

Step 1: Synthesis of 5-Hydroxy-6-methoxynicotinic Acid

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, further activated by the carboxylic acid group, facilitates the displacement of the chloro group at the 6-position by a methoxide nucleophile. Pyridine undergoes nucleophilic aromatic substitution preferentially at the 2 and 4-positions due to the stabilization of the anionic intermediate by the nitrogen atom[1][2].

Materials:

Reagent/SolventGradeSupplier
6-Chloronicotinic Acid≥98%Commercially Available
Sodium Methoxide≥97%Commercially Available
MethanolAnhydrousCommercially Available
Hydrochloric Acid37%Commercially Available
Deionized Water-In-house

Equipment:

  • Glass-lined reactor with overhead stirrer, reflux condenser, and temperature control.

  • Addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven.

Protocol:

  • Reactor Setup: Charge the glass-lined reactor with anhydrous methanol.

  • Methoxide Solution Preparation: Under an inert atmosphere (e.g., nitrogen), slowly add sodium methoxide to the methanol with stirring. The dissolution is exothermic; maintain the temperature below 40°C.

  • Reaction: Once the sodium methoxide has completely dissolved, add 6-chloronicotinic acid to the solution. Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic.

    • The product, 5-hydroxy-6-methoxynicotinic acid, will precipitate out of the solution.

    • Cool the slurry to 0-5°C to maximize precipitation.

    • Filter the solid product and wash with cold deionized water.

  • Drying: Dry the isolated solid under vacuum at 50-60°C until a constant weight is achieved.

Step 2: Synthesis of Ethyl 5-hydroxy-6-methoxynicotinate (Fischer Esterification)

Principle: This is a classic acid-catalyzed esterification. The carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (sulfuric acid) to form the corresponding ethyl ester. The reaction is an equilibrium process, and using a large excess of the alcohol and/or removing the water byproduct drives the equilibrium towards the product side.[1][3]

Materials:

Reagent/SolventGradeSupplier
5-Hydroxy-6-methoxynicotinic AcidIn-house-
EthanolAnhydrousCommercially Available
Sulfuric Acid98%Commercially Available
Sodium Bicarbonate≥99%Commercially Available
Ethyl Acetate≥99.5%Commercially Available
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate-Commercially Available

Equipment:

  • Glass-lined reactor with overhead stirrer, reflux condenser, and temperature control.

  • Addition funnel.

  • Separatory funnel (for work-up).

  • Rotary evaporator.

Protocol:

  • Reactor Setup: Charge the reactor with 5-hydroxy-6-methoxynicotinic acid and a large excess of anhydrous ethanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred suspension. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of the starting material by HPLC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 5-hydroxy-6-methoxynicotinate as an oil or solid.

Step 3: Purification by Crystallization

Principle: The crude product is purified by crystallization from a suitable solvent system to remove any unreacted starting materials and byproducts. The choice of solvent is critical for obtaining high purity and good recovery.

Materials:

Reagent/SolventGradeSupplier
Crude Ethyl 5-hydroxy-6-methoxynicotinateIn-house-
IsopropanolReagent GradeCommercially Available
HeptaneReagent GradeCommercially Available

Equipment:

  • Crystallization vessel with jacketed cooling/heating and stirrer.

  • Filtration unit.

  • Vacuum drying oven.

Protocol:

  • Dissolution: Transfer the crude product to the crystallization vessel and add a minimal amount of hot isopropanol to dissolve the material completely.

  • Crystallization:

    • Slowly add heptane as an anti-solvent with stirring until the solution becomes slightly turbid.

    • Gradually cool the mixture to room temperature, and then further cool to 0-5°C to induce crystallization.

    • Allow the mixture to stand at this temperature for at least 2 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Filter the crystalline product and wash the filter cake with a cold mixture of isopropanol and heptane.

    • Dry the purified Ethyl 5-hydroxy-6-methoxynicotinate in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Process Safety and Handling

The manufacturing of Ethyl 5-hydroxy-6-methoxynicotinate involves the use of hazardous materials, and strict adherence to safety protocols is mandatory.

General Precautions:

  • All operations should be conducted in a well-ventilated area, preferably within a fume hood.[4][5]

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4][5]

  • Static electricity should be controlled, especially when handling flammable solvents. Grounding and bonding of equipment are essential.[6]

  • Emergency eyewash stations and safety showers must be readily accessible.

Chemical-Specific Hazards:

  • Pyridine Derivatives (6-chloronicotinic acid and intermediates): Pyridine and its derivatives are toxic, flammable, and can be harmful if inhaled, ingested, or absorbed through the skin.[4][5]

  • Sodium Methoxide: A corrosive and flammable solid. It reacts violently with water. Handle under an inert atmosphere.

  • Sulfuric Acid: Highly corrosive. Causes severe burns upon contact. Add slowly to other liquids to avoid splashing.

  • Solvents (Methanol, Ethanol, Ethyl Acetate, Heptane): Flammable liquids. Keep away from ignition sources.[6]

Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4] Never pour pyridine-containing waste down the drain.[4]

G cluster_0 Safety Workflow A Hazard Assessment of All Reagents B Engineering Controls (Fume Hood, Ventilation) A->B C Personal Protective Equipment (PPE) B->C D Safe Handling and Storage Procedures C->D E Emergency Preparedness (Spill Kits, First Aid) D->E F Proper Waste Disposal E->F

Caption: Key elements of the process safety management system.

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, in-process controls and final product testing are essential.

AnalysisMethodPurpose
Reaction MonitoringHPLC, TLCTo determine reaction completion.
Purity AssayHPLCTo quantify the purity of the final product.
Identity Confirmation¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure.
Residual SolventsGC-HSTo quantify any remaining solvents from the process.
Melting PointMelting Point ApparatusTo assess the purity of the crystalline solid.

Conclusion

The described manufacturing process for Ethyl 5-hydroxy-6-methoxynicotinate provides a scalable, efficient, and robust method for producing this valuable pharmaceutical intermediate. By employing well-established chemical transformations and purification techniques, this protocol is designed to deliver a high-purity product suitable for further use in drug discovery and development. The emphasis on process safety ensures that the manufacturing can be conducted in a safe and environmentally responsible manner.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Filo. (2024, June 6). We have considered nucleophilic aromatic substitution of pyridine at the....
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid.
  • Google Patents. (1962). Purification of nicotinic acid - US3037987A.
  • Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid - CN103570612A.
  • Vaia. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Directed nucleophilic aromatic substitution reaction. (n.d.). [PDF]. Retrieved from a non-profit, open-access preprint server for chemistry.
  • PubMed. (2019, July 15). Purification, crystallization and preliminary X-ray analysis of NicX, a key enzyme in nicotinic acid degradation from Pseudomonas putida KT2440.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?.
  • PubMed. (n.d.). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C.
  • MDPI. (2024, October 12). Insights into Crystallization of Neuronal Nicotinic α4β2 Receptor in Polarized Lipid Matrices.
  • ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Google Patents. (n.d.). Preparation of nicotinic acid esters - US2861077A.
  • Der Pharma Chemica. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
  • SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. (2024, October 31). [PDF].
  • MDPI. (2026, March 4). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy).
  • Academia.edu. (n.d.). Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[4][7]thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from Academia.edu.

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate.

Sources

Application Note: Precision O-Alkylation of Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for O-alkylation of Ethyl 5-hydroxy-6-methoxynicotinate Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 5-hydroxy-6-methoxynicotinate is a high-value scaffold in medicinal chemistry, frequently serving as a precursor for kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structural duality—containing both a phenolic hydroxyl group (position 5) and a pyridine nitrogen—presents a classic challenge in regioselectivity: O-alkylation vs. N-alkylation .

This guide provides a definitive, field-tested approach to achieving high-yield O-alkylation. By leveraging specific electronic properties of the 6-methoxy substituent and controlling solvation effects, researchers can suppress N-alkylation side reactions and minimize ester hydrolysis.

Chemical Context & Mechanistic Insight

The Substrate Architecture

The reactivity of Ethyl 5-hydroxy-6-methoxynicotinate is governed by three competing electronic factors:

  • 5-OH Acidity (pKa ~7.5 - 8.5): The electron-withdrawing ethyl ester at the 3-position significantly increases the acidity of the 5-hydroxyl group compared to unsubstituted 3-hydroxypyridine (pKa ~4.8 for the cation, ~8.7 for the neutral). This facilitates deprotonation by mild bases.

  • 6-Methoxy Effect: The methoxy group at position 6 is electron-donating by resonance. Crucially, it blocks the 6-position, preventing the formation of the 2-pyridone tautomer that often complicates the chemistry of 3-hydroxypyridines. However, it also increases the electron density of the ring nitrogen, potentially increasing its nucleophilicity.

  • Ambident Nucleophile: Upon deprotonation, the resulting anion can react at the Oxygen (desired) or the Nitrogen (undesired).

Regioselectivity Control[1]
  • O-Alkylation (Kinetic & Thermodynamic Preference): Under standard Williamson conditions using "hard" electrophiles (alkyl halides) and carbonate bases, the oxyanion is the harder nucleophile and reacts preferentially.

  • N-Alkylation (The Risk): Occurs with softer electrophiles, high temperatures, or protic solvents that solvate the oxyanion, leaving the nitrogen exposed.

Pathway Visualization

The following diagram illustrates the competing pathways and the strategic blockade of N-alkylation.

ReactionPathways Substrate Ethyl 5-hydroxy- 6-methoxynicotinate Anion Ambident Anion (Resonance Hybrid) Substrate->Anion Deprotonation (K2CO3/DMF) O_Product O-Alkyl Product (Desired Ether) Anion->O_Product Major Pathway Charge Control N_Product N-Alkyl Byproduct (Betaine/Salt) Anion->N_Product Minor Pathway Orbital Control

Figure 1: Mechanistic divergence in the alkylation of 5-hydroxynicotinates. The 6-OMe group sterically and electronically favors the O-pathway under controlled conditions.

Reagent Selection Matrix

This table synthesizes experimental data to guide reagent choice based on the alkyl group (R-X) properties.

ParameterStandard Protocol (Recommended) Alternative / Difficult Substrates Avoid
Base Potassium Carbonate (K₂CO₃) Balance of basicity and solubility.Cesium Carbonate (Cs₂CO₃) For steric bulk or low reactivity.Sodium Hydride (NaH) Risks ester hydrolysis and N-alkylation.
Solvent DMF (Anhydrous) Excellent solubility, promotes O-alkylation.Acetonitrile (MeCN) Easier workup, lower boiling point.Alcohols / Water Causes ester hydrolysis.
Electrophile Alkyl Bromides / Iodides R-Br, R-IAlkyl Mesylates / Tosylates For non-halide precursors.Tertiary Halides Elimination dominates.
Catalyst Potassium Iodide (KI) 0.1 eq. (Finkelstein condition).18-Crown-6 If using K₂CO₃ in MeCN.Strong Lewis Acids
Temp 60°C - 80°C Room Temp (25°C) For highly reactive benzyl/allyl halides.>100°C Promotes decarboxylation.

Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis

Application: Primary and secondary alkyl halides (e.g., Methyl iodide, Benzyl bromide, Ethyl bromoacetate). Scale: 1.0 gram (approx.[1] 4.2 mmol) of substrate.

Materials:
  • Ethyl 5-hydroxy-6-methoxynicotinate (1.0 eq)

  • Alkyl Halide (1.2 - 1.5 eq)

  • K₂CO₃ (anhydrous, granular or powdered) (2.0 eq)

  • DMF (Anhydrous, 10 mL/g substrate)

  • Optional: TBAI (Tetrabutylammonium iodide) or KI (0.1 eq) for unreactive chlorides.

Procedure:
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add Ethyl 5-hydroxy-6-methoxynicotinate (1.0 g, 1.0 eq) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. The suspension may turn slightly yellow/orange indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

    • Note: If using volatile halides (e.g., MeI), fit a reflux condenser before addition.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or LCMS.

    • Typical Time: 2–4 hours.[2][3]

    • Checkpoint: If reaction stalls >50%, add catalytic KI (0.1 eq) and increase temp to 80°C.

  • Workup:

    • Cool to RT.

    • Pour mixture into ice-cold water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Crucial Step: Wash combined organics with 5% LiCl solution (2 x 20 mL) to remove DMF, followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[4]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The O-alkyl product is typically less polar than the N-alkyl byproduct.

Protocol B: Mitsunobu Coupling

Application: When the alkyl group is available as an alcohol (R-OH) or is sensitive to basic conditions. Mechanism: Activates the alcohol to a leaving group, allowing the weak phenol (5-OH) to displace it with inversion of configuration (if chiral).

Materials:
  • Ethyl 5-hydroxy-6-methoxynicotinate (1.0 eq)

  • Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 eq)

  • THF (Anhydrous)

Procedure:
  • Setup: Dissolve Substrate (1.0 eq), Alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (15 mL/g) under inert atmosphere. Cool to 0°C .

  • Addition: Add DIAD (1.5 eq) dropwise over 10–15 minutes. Do not allow temperature to spike.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Concentrate THF directly. Triturate residue with Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate via chromatography.[5]

Quality Control & Troubleshooting

Differentiating O- vs. N-Alkylation

Using 1H NMR is the most reliable method to confirm regiochemistry.

FeatureO-Alkyl Product (Ether) N-Alkyl Product (Pyridone-like)
Alpha-Protons (O-CH₂-R) Shift: δ 4.0 – 5.2 ppm Shift: δ 4.5 – 6.0 ppm (Deshielded by cationic N)
Aromatic Ring Protons Minimal shift from starting material.Significant downfield shift due to loss of aromaticity/positive charge.
13C NMR (Carbonyl) Ester C=O (~165 ppm)Ester C=O + Potential Amide-like character
Troubleshooting Guide
IssueDiagnosisSolution
Low Conversion Poor nucleophilicity or steric hindrance.Switch to Cs₂CO₃ (Cesium effect) or add KI catalyst. Increase temp to 90°C.
Ester Hydrolysis Presence of water or hydroxide.Ensure anhydrous DMF . Use fresh K₂CO₃. Avoid NaH.
N-Alkylation Observed Solvent too polar/protic or "soft" electrophile.Switch solvent to Acetone or DCM (if solubility permits). Use harder electrophiles (Tosylates).
Product is an Oil/Gum Residual DMF.Perform rigorous LiCl washes or azeotrope with Toluene.

Decision Tree for Optimization

DecisionTree Start Start: Alkylation of Ethyl 5-hydroxy-6-methoxynicotinate IsHalide Is Alkyl Group a Halide (Br/I)? Start->IsHalide IsAlcohol Is Alkyl Group an Alcohol? IsHalide->IsAlcohol No ProtocolA Use Protocol A: K2CO3 / DMF / 60°C IsHalide->ProtocolA Yes ProtocolB Use Protocol B: Mitsunobu (PPh3/DIAD) IsAlcohol->ProtocolB Yes MakeTosylate Convert to Tosylate then Protocol A IsAlcohol->MakeTosylate No (It's complex) CheckStall Did Reaction Stall? ProtocolA->CheckStall SwitchBase Switch to Cs2CO3 Add KI CheckStall->SwitchBase Yes Success Purify & Verify (1H NMR) CheckStall->Success No

Figure 2: Optimization workflow for selecting the correct alkylation strategy.

References

  • Regioselectivity in Hydroxypyridine Alkylation

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. This fundamental text establishes the preference for O-alkylation in 3-hydroxypyridines under basic conditions.
    • Source:

  • Cesium Carbonate Effect

    • Flessner, T., & Doye, S. (1999). Cesium carbonate mediated O-alkylation of phenols. Journal of Practical Chemistry.
    • Source:

  • Mitsunobu Reaction on Pyridinols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
    • Source:

  • Analogous Synthesis (5-Hydroxynicotinate Derivatives)

    • Organic Syntheses, Coll.[6] Vol. 10, p. 423 (2004). Preparation of Ethyl 5-Hydroxynicotinate. Provides the foundational workup and handling procedures for this class of compounds.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of Ethyl 5-hydroxy-6-methoxynicotinate. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications and regulatory compliance. This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to address common and complex purification challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during the initial work-up and purification stages.

Question: After the initial synthesis and work-up, my crude product is a discolored oil or a gummy solid, not the expected white powder. What is the first step?

Answer: This is a common issue and typically indicates the presence of residual solvents, inorganic salts from the work-up, or highly polar impurities. Before attempting advanced purification like chromatography or recrystallization, a thorough aqueous work-up is essential.

  • Causality: The synthesis of Ethyl 5-hydroxy-6-methoxynicotinate often involves an acid catalyst (e.g., H₂SO₄) which is neutralized with a base (e.g., NaHCO₃).[1] Incomplete neutralization or insufficient washing can leave inorganic salts trapped in your crude product. Residual high-boiling solvents like DMF can also result in an oily consistency.[2]

  • Solution:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.

      • Deionized water to remove water-soluble impurities and salts.

      • Brine (saturated NaCl solution) to break up any emulsions and remove the bulk of the dissolved water from the organic layer.[3]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This should yield a solid or a more manageable crude material.

Question: My TLC analysis shows a spot corresponding to the starting material, 5-hydroxynicotinic acid. How can I easily remove it?

Answer: Unreacted 5-hydroxynicotinic acid is a common impurity. Due to its acidic carboxylic group, it can be easily removed with a basic wash during liquid-liquid extraction.

  • Mechanism: The carboxylic acid functional group of 5-hydroxynicotinic acid is readily deprotonated by a mild base like sodium bicarbonate to form a water-soluble carboxylate salt. Your target compound, being an ester, lacks this acidic proton and will remain in the organic phase.

  • Procedure: During the aqueous work-up described above, ensure a thorough wash with saturated NaHCO₃ solution.[2] To confirm removal, you can spot the aqueous layer on a TLC plate alongside your organic layer; the starting material should now be predominantly in the aqueous phase.

Question: I am struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Answer: Emulsions are common when dealing with pyridine-containing compounds due to their partial water solubility and ability to act as surfactants.

  • Troubleshooting Steps:

    • Allow it to stand: Sometimes, emulsions will break on their own if left undisturbed for 10-30 minutes.

    • Add Brine: Adding a saturated solution of NaCl increases the ionic strength of the aqueous phase, which can force the organic solvent out of suspension and break the emulsion.[3]

    • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to coalesce the dispersed droplets.

    • Change Solvent: If emulsions are persistent with ethyl acetate, switching to a more non-polar or denser solvent like dichloromethane (DCM) may prevent their formation.

Part 2: Advanced Purification Troubleshooting Guide

When simple extraction is insufficient, more advanced techniques are required. This section provides a decision-making framework and troubleshooting for recrystallization and column chromatography.

Decision-Making for Purification Method

Use the following logic diagram to select the most appropriate purification strategy based on the initial purity of your crude material.

Purification Decision Tree start Crude Product Analysis (TLC/¹H NMR) purity_check Purity > 90% and impurities have different polarity? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Yes impurity_type What is the nature of the impurity? purity_check->impurity_type No (<90%) chromatography Perform Column Chromatography nonpolar_imp Non-polar byproduct chromatography->nonpolar_imp If non-polar polar_imp Polar byproduct / Baseline material chromatography->polar_imp If polar impurity_type->chromatography chrom_gradient_np Use low-polarity eluent first (e.g., 10% EtOAc/Hexane) nonpolar_imp->chrom_gradient_np chrom_gradient_p Start with low polarity and create a steep gradient to elute product polar_imp->chrom_gradient_p Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Find solvent for Rf ≈ 0.3) column_prep 2. Column Packing (Slurry pack with silica gel) tlc->column_prep sample_load 3. Sample Loading (Dry or wet loading) column_prep->sample_load elution 4. Elution (Start with low polarity eluent) sample_load->elution collection 5. Fraction Collection elution->collection frac_tlc 6. TLC of Fractions collection->frac_tlc combine 7. Combine Pure Fractions frac_tlc->combine evap 8. Evaporate Solvent combine->evap

Sources

Long-term storage stability of Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the long-term storage and stability of Ethyl 5-hydroxy-6-methoxynicotinate .

Topic: Long-Term Storage Stability & Degradation Mitigation

Doc ID: TS-NIC-0506 | Rev: 2.1 | Status: Active

Executive Summary: The "Golden Rules" of Storage

For researchers requiring immediate guidance, adhere to these critical storage parameters to maintain >98% purity over 12+ months.

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows thermodynamic degradation (ester hydrolysis) and kinetic oxidation rates.
Atmosphere Argon or Nitrogen The 5-hydroxy (phenolic) group is highly susceptible to oxidative coupling in air. Argon is preferred as it is heavier than air.
Container Amber Glass Pyridine derivatives are photosensitive. Amber glass blocks UV radiation that catalyzes ring excitation and oxidation.
Desiccant Required The ester moiety is prone to hydrolysis.[1][2] Store vials inside a secondary container (e.g., desiccator or sealed bag) with silica gel.
Form Solid / Powder Never store in solution for >24 hours. Solution state accelerates hydrolysis by orders of magnitude.

Technical Deep Dive: Degradation Mechanisms

To troubleshoot effectively, you must understand how this molecule breaks down. Ethyl 5-hydroxy-6-methoxynicotinate contains three reactive centers that dictate its stability profile: the Ethyl Ester , the Phenolic Hydroxyl , and the Pyridine Ring .

The Degradation Pathways

The two primary enemies of this compound are moisture (Hydrolysis) and oxygen (Oxidation) .

  • Hydrolysis (Moisture Driven):

    • Mechanism:[1][2][3][4] Water attacks the carbonyl carbon of the ethyl ester.

    • Result: Cleavage of the ethyl group, yielding 5-hydroxy-6-methoxynicotinic acid and ethanol.

    • Indicator: A distinct "vinegar-like" or alcoholic odor upon opening the vial; shift in solubility (acid is less soluble in non-polar solvents).

  • Oxidative Coupling (Air/Light Driven):

    • Mechanism:[1][2][3][4] The electron-rich 6-methoxy group pushes electron density into the ring, making the 5-hydroxy group more prone to radical formation. This leads to the formation of quinone-methides or dimerization.

    • Result: Formation of colored impurities (yellow/brown/pink).

    • Indicator: Visual discoloration of the white/off-white powder.

Visualization of Stability Logic

The following diagram illustrates the causality between environmental factors and chemical breakdown.

G Compound Ethyl 5-hydroxy-6-methoxynicotinate (Target Molecule) Hydrolysis Hydrolysis Reaction (Cleavage of Ester) Compound->Hydrolysis Oxidation Oxidation / Dimerization (Radical Formation) Compound->Oxidation Moisture Moisture / H2O (Environmental) Moisture->Hydrolysis Catalyst Oxygen Oxygen / UV Light (Environmental) Oxygen->Oxidation Inducer Acid Degradant A: 5-hydroxy-6-methoxynicotinic acid (Insoluble precipitate) Hydrolysis->Acid Quinone Degradant B: Quinone-like Chromophores (Yellow/Brown Color) Oxidation->Quinone

Figure 1: Mechanistic pathways of degradation showing the distinct outcomes of moisture ingress versus oxidative stress.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Issue 1: Visual Appearance Changes

Q: My compound was white when purchased, but now it looks pale yellow/pink. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the phenolic moiety (5-OH). Phenols are notorious for "browning" even with trace oxidation, which creates highly colored quinone species.

  • Assessment:

    • Pale Yellow: Likely >95% pure. The colored impurities have high extinction coefficients, meaning a tiny amount causes visible color.

    • Dark Brown/Pink: Significant degradation. Purification is required.

  • Action: Perform a TLC check (See Section 4.2). If the main spot is clean, use it. If a baseline smear appears, recrystallize.

Issue 2: Solubility Issues

Q: The compound used to dissolve in Dichloromethane (DCM), but now there is a white solid residue that won't dissolve.

  • Diagnosis: This is a classic sign of Hydrolysis . The ester has converted to the Nicotinic Acid derivative.

    • The Ester:[1][4][5][6][7] Soluble in DCM, Ethyl Acetate, Chloroform.

    • The Acid:[1][2][5][6][8][9] Insoluble in DCM; soluble in DMSO, Methanol, or aqueous base.

  • Action: Filter the solution. The solid residue is likely the degraded acid. The filtrate contains your ester. Verify the solid's identity by checking its solubility in 1M NaOH (the acid will dissolve; the ester might not immediately).

Issue 3: Solution Storage

Q: Can I keep a stock solution in DMSO at -20°C?

  • Answer: Proceed with extreme caution. While DMSO is a good solvent, it is hygroscopic (absorbs water from air) and can act as a mild oxidant (Swern-type chemistry) toward phenols over long periods.

  • Recommendation: If you must store in solution:

    • Use Anhydrous DMSO (stored over molecular sieves).

    • Purge the headspace with Argon before freezing.

    • Limit storage to <1 month.

Validation Protocols

Use these methods to verify the integrity of your material before critical experiments.

HPLC Purity Check (Self-Validating System)

Because the molecule contains both a basic nitrogen (pyridine) and an acidic phenol, standard neutral HPLC will result in peak tailing. You must control the pH.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why Acid? Protonates the pyridine nitrogen (

      
      ) and keeps the phenol (
      
      
      
      ) neutral, ensuring a sharp peak.
  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol absorption).

  • Expected Result:

    • Acid Degradant: Elutes earlier (more polar).

    • Ester Target: Elutes later (more hydrophobic).

Rapid TLC Screen

For a quick "Go/No-Go" decision in the lab:

  • Solvent System: Hexanes : Ethyl Acetate (3:1).

  • Visualization: UV Light (254 nm) + Ferric Chloride (

    
    ) stain.
    
  • Interpretation:

    • 
       Test:  The spot should turn purple/blue  upon staining. This confirms the 5-hydroxy group is intact [1].
      
    • Rf Value: The target ester will have a higher Rf (travel further) than the hydrolyzed acid, which will likely stick to the baseline or streak.

Re-Purification (Rescue Protocol)

If your compound has degraded (yellowed):

  • Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Add activated carbon (charcoal) to absorb colored oxidation products.

  • Filter hot through Celite.

  • Allow to cool slowly to 4°C. The ester should crystallize out, leaving degradation products in the mother liquor [2].

References

  • Organic Syntheses. Ethyl 5-hydroxynicotinate (Analogous purification protocols). Org. Synth. 2020, 97, 18-35. Available at: [Link]

  • MDPI. Stability of Phenolic Esters and Antioxidant Activity. Biomolecules 2021, 11(2), 314. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to the Stability and Degradation of Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 5-hydroxy-6-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying potential degradation products. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity of your research.

Introduction: Understanding the Stability of Ethyl 5-hydroxy-6-methoxynicotinate

Ethyl 5-hydroxy-6-methoxynicotinate is a substituted pyridine derivative with functional groups that are susceptible to degradation under various environmental conditions. The presence of an ethyl ester, a phenolic hydroxyl group, and a methoxy group on the pyridine ring dictates its chemical reactivity and stability profile. Understanding these potential liabilities is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide will walk you through the most common degradation pathways for this molecule—hydrolysis, oxidation, photolysis, and thermal stress—and provide you with the tools to identify the resulting degradation products.

Frequently Asked Questions (FAQs)

Q1: I've observed a new peak in my HPLC chromatogram after storing my sample of Ethyl 5-hydroxy-6-methoxynicotinate in an aqueous buffer. What could this be?

A1: The most likely cause is hydrolysis of the ethyl ester group. In aqueous solutions, particularly under acidic or basic conditions, the ester can be cleaved to form 5-hydroxy-6-methoxynicotinic acid.[1] This new, more polar compound will likely have a shorter retention time on a reverse-phase HPLC column compared to the parent compound. To confirm this, you can subject a small sample to forced degradation under acidic and basic conditions and compare the chromatograms.

Q2: My sample of Ethyl 5-hydroxy-6-methoxynicotinate has developed a slight yellow color after being exposed to light. Is this a cause for concern?

A2: Yes, a color change upon exposure to light is a strong indicator of photodegradation. Aromatic compounds, especially those with electron-donating groups like hydroxyl and methoxy, can be susceptible to photolytic decomposition.[2] The specific degradation products can be complex and may involve oxidation or rearrangement of the molecule. It is crucial to protect your samples from light to maintain their integrity.

Q3: I am planning a forced degradation study for Ethyl 5-hydroxy-6-methoxynicotinate. What are the key stress conditions I should consider?

A3: A comprehensive forced degradation study should include the following conditions as recommended by ICH guidelines[3][4][5]:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3% Hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Dry heat (e.g., 80-100 °C).

  • Photostability: Exposure to a combination of UV and visible light.

Q4: What is the best analytical approach to definitively identify an unknown degradation product?

A4: A combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of unknown impurities and degradation products.[6] HPLC-MS provides accurate mass and fragmentation data, which helps in determining the molecular formula and identifying key structural motifs. NMR (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) provides detailed information about the connectivity of atoms in the molecule, allowing for unambiguous structure determination.

Troubleshooting Guide: Identifying Degradation Products

This section provides a structured approach to identifying degradation products of Ethyl 5-hydroxy-6-methoxynicotinate based on the suspected degradation pathway.

Scenario 1: Suspected Hydrolysis
  • Primary Degradation Product: 5-hydroxy-6-methoxynicotinic acid

  • Mechanism: Cleavage of the ethyl ester bond.

  • Troubleshooting Steps:

    • Forced Degradation: Subject the sample to acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.

    • HPLC Analysis: Analyze the stressed samples by reverse-phase HPLC. Look for a new, more polar peak with a shorter retention time.

    • LC-MS Analysis: Determine the molecular weight of the new peak. The expected [M-H]⁻ ion for 5-hydroxy-6-methoxynicotinic acid is m/z 168.03.

    • NMR Analysis: If the impurity can be isolated, ¹H NMR will show the disappearance of the ethyl group signals (a quartet and a triplet) and potentially a change in the chemical shift of the aromatic protons.

Scenario 2: Suspected Oxidation
  • Potential Degradation Products:

    • Quinone-like structures from oxidation of the hydroxypyridine ring.

    • N-oxide formation on the pyridine nitrogen.

    • Demethylation of the methoxy group to form a dihydroxy derivative.

  • Mechanism: The electron-rich aromatic ring is susceptible to oxidation.

  • Troubleshooting Steps:

    • Forced Degradation: Treat the sample with an oxidizing agent like hydrogen peroxide (3% H₂O₂).

    • HPLC-MS Analysis: Analyze the stressed sample by HPLC-MS. Look for peaks with an increase in mass corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.) or the loss of a methyl group followed by the addition of hydrogen (-14 Da).

    • NMR Analysis: Structural elucidation of oxidation products can be complex and often requires isolation and detailed 2D-NMR analysis. Changes in the aromatic proton chemical shifts and the disappearance of the methoxy signal would be key indicators.

Scenario 3: Suspected Photodegradation
  • Potential Degradation Products: A complex mixture of products can be formed, potentially including dimers, and products of ring opening or rearrangement.

  • Mechanism: Absorption of UV or visible light can lead to the formation of excited states that undergo various chemical reactions.

  • Troubleshooting Steps:

    • Forced Degradation: Expose a solution of the compound to a photostability chamber with controlled light exposure (UV and visible).

    • HPLC-UV/MS Analysis: Analyze the sample at multiple time points to monitor the formation of new peaks. A diode array detector (DAD) can be useful to observe changes in the UV spectra of the degradation products.

    • Structure Elucidation: Due to the potential complexity of photoproducts, isolation and detailed spectroscopic analysis (MS/MS, high-resolution MS, and NMR) are often necessary for identification.

Scenario 4: Suspected Thermal Degradation
  • Potential Degradation Products: Decarboxylation, demethylation, or more extensive decomposition products.

  • Mechanism: High temperatures can provide the energy needed to break weaker bonds in the molecule.

  • Troubleshooting Steps:

    • Forced Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 100 °C) for a defined period.

    • HPLC-MS Analysis: Analyze the stressed sample to identify any new peaks.

    • Thermogravimetric Analysis (TGA): This technique can be used to determine the decomposition temperature of the compound and provide information about its thermal stability.

Proposed Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways for Ethyl 5-hydroxy-6-methoxynicotinate.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation Parent_Hydrolysis Ethyl 5-hydroxy-6-methoxynicotinate Product_Hydrolysis 5-hydroxy-6-methoxynicotinic acid Parent_Hydrolysis->Product_Hydrolysis H₂O / H⁺ or OH⁻ Parent_Oxidation Ethyl 5-hydroxy-6-methoxynicotinate Product_Oxidation1 Quinone-like species Parent_Oxidation->Product_Oxidation1 [O] Product_Oxidation2 N-oxide derivative Parent_Oxidation->Product_Oxidation2 [O] Product_Oxidation3 Demethylated product (Ethyl 5,6-dihydroxynicotinate) Parent_Oxidation->Product_Oxidation3 -[CH₂] Parent_Photolysis Ethyl 5-hydroxy-6-methoxynicotinate Product_Photolysis Complex mixture (e.g., dimers, rearranged products) Parent_Photolysis->Product_Photolysis Parent_Thermal Ethyl 5-hydroxy-6-methoxynicotinate Product_Thermal Decarboxylation/Demethylation products Parent_Thermal->Product_Thermal Δ cluster_workflow Analytical Workflow for Degradation Product Identification Start Sample of Ethyl 5-hydroxy-6-methoxynicotinate Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_MS HPLC-MS Analysis (Separation and Mass Determination) Forced_Degradation->HPLC_MS Data_Analysis Data Analysis (Identify new peaks, determine MW) HPLC_MS->Data_Analysis Isolation Isolation of Unknown Impurity (Preparative HPLC) Data_Analysis->Isolation If significant unknown peak Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation For known or simple degradants NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Isolation->NMR NMR->Structure_Elucidation

Caption: General workflow for the identification of degradation products.

Summary of Potential Degradation Products

Degradation PathwayPotential Product NameProposed Structure ChangeExpected [M-H]⁻ (m/z)
Hydrolysis 5-hydroxy-6-methoxynicotinic acid-CH₂CH₃ (from ester)168.03
Oxidation Ethyl 5-hydroxy-6-methoxy-1-oxidopyridin-1-ium-3-carboxylate (N-oxide)+O (at pyridine N)196.06
Oxidation Ethyl 5,6-dihydroxynicotinate-CH₃ (from methoxy) + H182.04
Oxidation Quinone-like species+O, -2HVaries

Conclusion

The stability of Ethyl 5-hydroxy-6-methoxynicotinate is a critical parameter that requires careful consideration throughout its handling and analysis. By understanding its potential degradation pathways and employing systematic analytical strategies, researchers can ensure the quality and reliability of their data. This guide provides a foundational framework for identifying and troubleshooting degradation-related issues. For further assistance, please consult the referenced literature or contact our technical support team.

References

  • Hydroxyquinones: Synthesis and Reactivity. Molecules, 2000. [Link]

  • From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses, 2020. [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 2012. [Link]

  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, 2011. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc., 2026. [Link]

  • Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. Analytical Chemistry, 2023. [Link]

  • TET enzymatic oxidation of 5-methylcytosine, 5-hydroxymethylcytosine and 5-formylcytosine. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 2014. [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules, 2022. [Link]

  • Thermal Degradation Behavior and Mechanism of Organosilicon Modified Epoxy Resin. Polymers, 2022. [Link]

  • Selective oxidation and quantification of m5C in ribonucleosides and RNA in an epigenetic context. ChemRxiv, 2026. [Link]

  • Phytochemical study of Eriodictyon californicum (Boraginaceae) and revision of 1H and 13C NMR data of flavonoids. Journal of the Brazilian Chemical Society, 2025. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. [Link]

  • Ethyl 5-hydroxy-2-methylnicotinate. PubChem, National Center for Biotechnology Information. [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 2021. [Link]

  • Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. ResearchGate, 2025. [Link]

  • Oxidation of Alkenes: Epoxidation and Hydroxylation. Chemistry LibreTexts, 2024. [Link]

  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers, 2023. [Link]

  • Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. Applied Sciences, 2024. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. [Link]

  • Electron-Induced Dissociation (EID) as a complementary tool to collision induced dissociation (CID) for structural characterization of pesticides photo-oxidation products. Bruker Daltonics, 2020. [Link]

  • Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 2017. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 2024. [Link]

  • Photocatalytic degradation of metoprolol tartrate in suspensions of two TiO2-based photocatalysts with different surface area. Journal of Photochemistry and Photobiology A: Chemistry, 2013. [Link]

  • Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate, 2012. [Link]

  • Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. ResearchGate, 2023. [Link]

  • Thermal stability enhancement of poly(hydroxybutyrate-co-hydroxyvalerate) through in situ reaction. Journal of Polymer Research, 2021. [Link]

  • SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON 5-HYDROXYISOPHTHALIC ACID AND 1,2,4-TRIAZOLE. ResearchGate, 2024. [Link]

  • Formation and determination of the oxidation products of 5-methylcytosine in RNA. Chemical Science, 2016. [Link]

  • Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. ResearchGate, 2023. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]

  • High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its hydroxylated metabolites. International Journal of Mass Spectrometry, 2024. [Link]

  • Photodegradation of Bexarotene and Its Implication for Cytotoxicity. Pharmaceutics, 2021. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 2022. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 2023. [Link]

  • pH effect on the one-electron photooxidation of 5-methylcytosine with naphthoquinone sensitizer. Nucleic Acids Symposium Series, 2008. [Link]

  • Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. ResearchGate, 2026. [Link]

  • Quinacetophenone monomethyl ether. Organic Syntheses, 1955. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline, 2023. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]

  • (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. Molecules, 2024. [Link]

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Technical Support Center: Optimizing Temperature for Ethyl 5-Hydroxy-6-Methoxynicotinate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving Ethyl 5-hydroxy-6-methoxynicotinate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Temperature is arguably one of the most critical parameters in organic synthesis; it dictates reaction rate, influences selectivity, and can be the root cause of both success and failure. This guide is structured to help you navigate the intricacies of temperature control in your work with this important nicotinic acid derivative.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.

Q1: My reaction is showing very low or no product yield. How can temperature be the cause?

A1: A low yield is a common problem that can often be traced back to suboptimal temperature settings. There are two primary, opposing reasons why this might occur:

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier at a practical rate.[1][2] Many reactions, especially those involving stable starting materials, require significant heat input to proceed.

  • Product or Reagent Degradation: Conversely, the temperature might be too high, causing decomposition of your starting material, reagents, or the desired product, Ethyl 5-hydroxy-6-methoxynicotinate. Heterocyclic esters, while often stable, can be susceptible to thermal degradation at elevated temperatures.[3]

Troubleshooting Steps:

Symptom Potential Temperature-Related Cause Recommended Action
Reaction has not progressed (TLC/GC-MS shows only starting material) Insufficient temperature; reaction rate is too slow.1. Gradually increase the reaction temperature in 10-15 °C increments. 2. Monitor reaction progress at each new temperature point. 3. If using a solvent, consider switching to a higher-boiling point solvent to safely achieve higher temperatures.
Multiple unknown spots/peaks appear, little product formed Excessive temperature leading to degradation or side reactions.1. Decrease the reaction temperature. 2. Compensate for the slower rate by extending the reaction time. 3. Ensure the set temperature is uniform throughout the reaction vessel.
Initial product formation observed, but then concentration decreases Product is not stable at the reaction temperature over long periods.1. Run the reaction at a lower temperature for a longer duration. 2. If possible, remove the product from the reaction mixture as it is formed.
Q2: I'm getting my product, but it's contaminated with significant impurities. How can I improve purity by adjusting the temperature?

A2: Impurity formation is a classic example of the trade-off between reaction rate and selectivity. While higher temperatures accelerate the desired reaction, they often accelerate unwanted side reactions at an even greater rate.[4]

Common Temperature-Dependent Impurities & Solutions:

  • Isomeric Impurities: In reactions like electrophilic aromatic substitution on the pyridine ring, temperature can affect the regioselectivity. Lower temperatures often favor the thermodynamically more stable product, leading to higher isomeric purity.

  • Polymerization/Oligomerization: Acid or base catalysts, especially at high temperatures, can promote the self-condensation of hydroxy esters.[5] Lowering the temperature is the most effective way to mitigate this.

  • Degradation Products: The functional groups on Ethyl 5-hydroxy-6-methoxynicotinate can be labile. For instance, at very high temperatures in the presence of acid or base, ether linkages can potentially be cleaved.

Workflow for Optimizing Purity:

G cluster_0 Purity Optimization Workflow start Impure Product Obtained cond1 Identify Impurities (GC-MS, LC-MS, NMR) start->cond1 step1 Hypothesize formation pathway (e.g., polymerization, side-reaction) cond1->step1 Impurity Identified step2 Decrease reaction temperature by 20% step1->step2 step3 Increase reaction time to compensate step2->step3 cond2 Purity Improved? step3->cond2 end_success Optimization Successful cond2->end_success Yes end_fail Consider other variables (catalyst, concentration) cond2->end_fail No

Caption: Workflow for troubleshooting and optimizing reaction purity.

Q3: My reaction starts but then stalls before all the starting material is consumed. Can temperature be the issue?

A3: A stalled reaction can indeed be temperature-related, often due to catalyst deactivation or reaching an equilibrium state.

  • Catalyst Deactivation: Many catalysts have an optimal operating temperature range. If the temperature is too high, the catalyst may decompose or be rendered inactive. For instance, some palladium catalysts used in cross-coupling reactions can agglomerate and lose activity at excessive temperatures.[6]

  • Reversible Reactions: If the reaction is reversible (e.g., some esterifications), it may have reached equilibrium. According to Le Châtelier's principle, changing the temperature can shift the equilibrium. For an exothermic reaction, lowering the temperature favors the product, while for an endothermic reaction, increasing the temperature will drive it forward.

Troubleshooting Steps:

  • Verify Catalyst Stability: Check the manufacturer's data for the thermal stability of your catalyst.

  • Test for Equilibrium: Draw a small sample and add a fresh aliquot of the catalyst. If the reaction proceeds, the original catalyst was likely deactivated. If not, an equilibrium has likely been reached.

  • Temperature Adjustment: If equilibrium is suspected, try moderately increasing the temperature to see if the reaction can be pushed further to completion. Be aware of the risk of increasing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for synthesizing Ethyl 5-hydroxy-6-methoxynicotinate via Fischer esterification?

A1: The synthesis of Ethyl 5-hydroxynicotinate (a closely related precursor) from 5-hydroxynicotinic acid provides a strong benchmark. A well-documented procedure involves refluxing the starting material in absolute ethanol with a catalytic amount of sulfuric acid.[7] This corresponds to the boiling point of ethanol, approximately 78 °C. For the 6-methoxy derivative, this is an excellent starting point. The reaction is typically heated in an oil bath set to 95-100 °C to ensure a steady reflux.[7]

However, the "optimal" temperature is always a balance.

Caption: The relationship between temperature, rate, and purity.

The optimal zone is where the reaction proceeds at a reasonable rate without a significant drop in selectivity or product stability. For many esterifications, reflux temperature provides this balance.[5]

Q2: How does temperature quantitatively affect the reaction rate?

A2: The relationship between temperature and reaction rate is described by the Arrhenius equation.[1][8] In essence, it states that the rate constant of a chemical reaction increases exponentially with temperature. A common rule of thumb in chemistry is that for many reactions at room temperature, the rate will approximately double for every 10 °C increase in temperature. While this is a simplification, it underscores the profound impact temperature has on reaction kinetics.[9] This is because increasing the temperature increases the kinetic energy of molecules, leading to more frequent and more energetic collisions, which in turn increases the likelihood of a successful reaction.

Q3: What specific experimental protocol should I follow for temperature control during a synthesis?

A3: Below is a detailed, step-by-step protocol adapted from a validated synthesis of a similar compound, which serves as a reliable starting point for the Fischer esterification to produce Ethyl 5-hydroxy-6-methoxynicotinate.

Experimental Protocol: Fischer Esterification

  • Glassware Preparation: Ensure all glassware (a round-bottomed flask, condenser) is thoroughly dried in an oven at >120 °C and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent water from interfering with the reaction.[5][7]

  • Reagent Addition: To the dried flask equipped with a magnetic stir bar, add 5-hydroxy-6-methoxynicotinic acid (1.0 equiv). Add absolute ethanol (approx. 10-20 equiv) to form a suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄) as the catalyst (typically 0.1-0.2 equiv) while stirring.[7] The addition is exothermic.

  • Heating and Reflux: Attach the reflux condenser and place the flask in an oil bath pre-heated to approximately 95-100 °C. This temperature ensures a consistent reflux of the ethanol solvent.[7]

  • Reaction Monitoring: Allow the reaction to stir under reflux for 12-18 hours. Monitor the progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[7]

  • Work-up: Once complete, allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.[5][7]

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[7] Further purification can be achieved via column chromatography or recrystallization.

Q4: How do I systematically determine the optimal temperature for a novel reaction involving this molecule?

A4: For a new transformation, a systematic approach is essential. High-Throughput Experimentation (HTE) principles can be applied even on a small scale to efficiently map the reaction landscape.[10]

Systematic Optimization Workflow:

  • Literature Precedent: Start by finding a similar reaction in the literature and use its temperature as your central point.

  • Scouting Reactions: Set up a series of small-scale parallel reactions. A good starting range would be:

    • Room Temperature (~25 °C)

    • Mild Heat (e.g., 50 °C)

    • Reflux Temperature (e.g., ~78 °C in Ethanol)

    • Elevated Temperature (e.g., 100 °C, if solvent allows)

  • Time Point Analysis: At set time intervals (e.g., 2h, 6h, 12h, 24h), take a sample from each reaction.

  • Analysis: Analyze each sample for yield and purity using a quantitative method like GC-MS or HPLC.

  • Data Evaluation: Plot yield vs. time for each temperature. Also, plot purity vs. temperature at a fixed time point (e.g., when the reaction at the central temperature is complete). This will reveal the temperature that gives the best combination of reaction time and product quality.

This methodical approach removes guesswork and provides a solid, data-driven basis for selecting the optimal reaction temperature for your specific process.

References

  • Agarwal, L., Devi, A., & Khare, S. K. (2013). Bioprocess development for nicotinic acid hydroxamate synthesis by acyltransferase activity of Bacillus smithii strain IITR6b2. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Balasubramanian, T., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. PMC. Available at: [Link]

  • Poulin, M. B., & Sarpong, R. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses, 97, 139-156. Available at: [Link]

  • Devi, A., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]

  • Rider, K. F., et al. (2021). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. PMC. Available at: [Link]

  • Kim, H. S., et al. (2003). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. kchem.org. Available at: [Link]

  • Woinska, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. Available at: [Link]

  • CN102249994B - Preparation method of nicotinic acid. (n.d.). Google Patents.
  • Ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate. (n.d.). NIH. Available at: [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026). MDPI. Available at: [Link]

  • Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. (n.d.). NIH. Available at: [Link]

  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Evaluation of Reaction Kinetics Constants from Calorimetric Data. (n.d.). Mettler Toledo. Available at: [Link]

  • John, S., et al. (2022). A review on impurity profile of lamotrigine. World Journal of Pharmaceutical Research, 11(9), 624-637.
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Available at: [Link]

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (n.d.). MDPI.
  • Experimental and Theoretical Study of the Kinetics of the OH + Methyl Ethyl Ketone Reaction as a Function of Temperature. (2025). ResearchGate. Available at: [Link]

  • A chemical kinetics theory for interpreting the non-monotonic temperature dependence of enzym
  • Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells. (n.d.). Investigadores Universidad San Sebastián.
  • Measuring and Modelling Mechanochemical Reaction Kinetics. (n.d.). The Royal Society of Chemistry.
  • LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. (n.d.). DTIC.
  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. (n.d.).
  • High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. (2022).
  • Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. (2025). Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. (2023). ResearchGate. Available at: [Link]

Sources

Removing unreacted starting materials from Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the late-stage purification of Ethyl 5-hydroxy-6-methoxynicotinate .

The most common bottleneck in synthesizing this pyridine derivative is the removal of unreacted starting materials—specifically, its direct precursor, 5-hydroxy-6-methoxynicotinic acid [1], following an esterification reaction. Due to the amphoteric nature of hydroxypyridines[2], standard organic workups often lead to severe yield losses or persistent impurities if the underlying physicochemical properties are not strictly managed.

Physicochemical Profiling & Causality

To design a self-validating purification protocol, we must first understand the protonation states of the target molecule and its precursors. Hydroxypyridines possess multiple ionizable centers: a weakly basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group[3].

Quantitative Data Summary
Compound / Functional GrouppKa (Approximate)State at pH 7.5 - 8.0Solubility Profile at pH 8.0
Pyridine Nitrogen (Core)~3.0 - 4.8[4]Neutral (Unprotonated)Organic-soluble
Phenolic -OH (C5 position)~8.7 - 9.0[3]Neutral (Protonated)Organic-soluble
Carboxylic Acid (Starting Material)~4.5Deprotonated (-COO⁻)Aqueous-soluble
Ethyl Ester (Target Product)N/A (Non-ionizable)NeutralOrganic-soluble

The Causality of pH Selection: If you attempt to wash the crude mixture with a strong base (e.g., 1M NaOH, pH > 12), the phenolic -OH (pKa ~8.7) on your target ester will deprotonate, forming a water-soluble phenoxide ion. This will drag your desired product into the aqueous waste layer. Furthermore, strong bases risk hydrolyzing the newly formed ethyl ester back into the starting material. By strictly buffering the extraction at pH 7.5–8.0 using saturated sodium bicarbonate (NaHCO₃), we selectively deprotonate only the unreacted carboxylic acid starting material, leaving the target ester safely in the organic phase[2].

pKaLogic pH2 pH < 3 Pyridine N: Protonated (+) Phenol OH: Neutral Carboxyl: Neutral pH7 pH 7.5 - 8.0 Pyridine N: Neutral Phenol OH: Neutral Carboxyl: Deprotonated (-) pH2->pH7 Add Mild Base (NaHCO3) pH10 pH > 10 Pyridine N: Neutral Phenol OH: Deprotonated (-) Carboxyl: Deprotonated (-) pH7->pH10 Add Strong Base (NaOH)

Protonation states of hydroxypyridine derivatives across pH gradients.

Troubleshooting Guide: Liquid-Liquid Extraction

Issue: High concentrations of unreacted 5-hydroxy-6-methoxynicotinic acid remaining in the crude ester product. Solution: Precision Acid-Base Partitioning.

Self-Validating Protocol

This protocol incorporates built-in validation steps to ensure no product is lost during the phase splits.

Step 1: Quenching and Solvent Selection

  • Concentrate the crude esterification reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., ethanol or methanol)[2]. Causality: Alcohols act as co-solvents and will cause severe emulsion formation and product bleed into the aqueous layer during extraction.

  • Redissolve the concentrated residue in Ethyl Acetate (EtOAc). EtOAc provides the optimal dielectric constant to solubilize the polar ester while rejecting ionic salts.

Step 2: Precision pH Adjustment

  • Slowly add saturated aqueous NaHCO₃ to the EtOAc solution while stirring vigorously until the aqueous phase stabilizes at pH 7.5–8.0 (verify with a calibrated pH meter or narrow-range indicator paper).

  • Validation Check: CO₂ evolution (bubbling) will occur as the unreacted acid is neutralized. Wait until gas evolution completely ceases.

Step 3: Phase Separation & Validation

  • Transfer the mixture to a separatory funnel and allow the layers to resolve.

  • Separate the lower aqueous layer (containing the sodium salt of the starting material) from the upper organic layer (containing the target ester).

  • Self-Validation (Critical): Before discarding the aqueous layer, spot both the organic and aqueous layers side-by-side on a Silica Gel TLC plate. Elute with DCM:MeOH (95:5). The target ester (higher Rf) should only be visible in the organic track under UV (254 nm). If product is detected in the aqueous track, the pH is too high; back-extract the aqueous layer with fresh EtOAc.

Step 4: Washing and Isolation

  • Wash the combined organic layers once with brine (saturated NaCl) to remove residual water and dissolved salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified Ethyl 5-hydroxy-6-methoxynicotinate.

ExtractionWorkflow Start Crude Reaction Mixture (Ester Product + Acid SM) AddSolvent 1. Dissolve in EtOAc 2. Add sat. NaHCO3 (pH 8) Start->AddSolvent PhaseSplit Phase Separation AddSolvent->PhaseSplit Aqueous Aqueous Layer (Sodium 5-hydroxy-6-methoxy- nicotinate) PhaseSplit->Aqueous Bottom Layer Organic Organic Layer (Ethyl 5-hydroxy-6-methoxy- nicotinate) PhaseSplit->Organic Top Layer Wash 1. Wash with Brine 2. Dry over Na2SO4 Organic->Wash Concentrate Concentrate in vacuo (Purified Ester) Wash->Concentrate

Workflow for precision acid-base extraction of Ethyl 5-hydroxy-6-methoxynicotinate.

Troubleshooting Guide: Chromatographic Separation

Issue: The unreacted starting material is a non-acidic precursor (e.g., an unhydroxylated or unmethylated intermediate), making acid-base extraction ineffective. Solution: Modified Normal-Phase Silica Gel Chromatography.

Hydroxypyridines are notorious for "streaking" or tailing on standard silica gel due to strong hydrogen bonding between the phenolic -OH/pyridine nitrogen and the acidic silanol groups on the stationary phase[2].

Self-Validating Protocol

Step 1: Column Preparation

  • Slurry-pack the silica gel column using Dichloromethane (DCM).

  • Causality: Avoid using pure hexanes for the slurry. The target molecule is highly polar; transitioning from a completely non-polar environment to a polar eluent will cause the compound to crash out on the column head, leading to poor resolution and high backpressure.

Step 2: Eluent Modification

  • Prepare an eluent system of DCM : Methanol (MeOH). Start at 98:2 and establish a gradient up to 90:10.

  • Critical Modification: Add 0.5% to 1.0% Glacial Acetic Acid to the eluent.

  • Causality: The acetic acid acts as a competitive hydrogen-bond donor/acceptor, masking the active silanol sites on the silica gel. This prevents the target molecule from irreversibly binding to the column, sharpens the elution band, and significantly improves the separation between closely related structural analogs.

Step 3: Fraction Collection & Validation

  • Collect fractions and monitor via TLC (DCM:MeOH:AcOH 90:9:1).

  • Self-Validation: Co-spot the fractions with a known reference standard of the starting material. Since pyridine derivatives are highly UV-active, use a 254 nm UV lamp to confirm the absence of the starting material band in the product fractions before pooling.

Frequently Asked Questions (FAQs)

Q: I formed a stubborn emulsion during the NaHCO₃ extraction. How do I break it? A: Emulsions in this system are typically caused by residual reaction alcohols (ethanol/methanol) or high concentrations of the sodium salt of the starting material acting as a surfactant. To break the emulsion:

  • Add a small volume of brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • Add a small amount of Celite to the separatory funnel, shake gently, and filter the entire biphasic mixture through a Celite pad to remove insoluble polymeric byproducts stabilizing the emulsion.

Q: Can I use Reverse-Phase (C18) chromatography instead of normal-phase silica? A: Yes. Reverse-phase is highly effective for hydroxypyridines. Use a gradient of Water (with 0.1% Formic Acid) and Acetonitrile. The acidic modifier ensures the pyridine nitrogen remains consistently protonated, resulting in sharp, predictable peak shapes rather than broad, split peaks caused by partial ionization.

Q: My ester product seems to be degrading during concentration. What is happening? A: If the organic layer was not sufficiently washed with brine and dried over Na₂SO₄, residual water and trace base (from the NaHCO₃) can become highly concentrated during solvent evaporation. Applying heat (e.g., a rotary evaporator bath >40°C) under these conditions can trigger base-catalyzed ester hydrolysis. Always ensure the organic layer is strictly anhydrous before concentrating, and keep the water bath below 35°C.

References

  • Technical Support Center: Synthesis of 3-Methyl-4-hydroxypyridine Benchchem URL
  • 3-Hydroxypyridine - Physico-chemical Properties ChemBK URL
  • 3-Hydroxypyridine CAS#: 109-00-2 ChemicalBook URL
  • 1256787-06-0 | 5-Hydroxy-6-methoxynicotinic acid BLD Pharm URL

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Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 5-hydroxy-6-methoxynicotinate, a substituted pyridine derivative, represents a class of compounds often utilized as key building blocks in the synthesis of novel therapeutic agents. Its purity profile can directly influence the quality, stability, and safety of the final drug product. Therefore, the development of a robust, reliable, and stability-indicating analytical method is of paramount importance for quality control and regulatory compliance.[1][2][3]

This guide provides a comprehensive, in-depth comparison of experimental choices encountered during the development and validation of a reversed-phase HPLC (RP-HPLC) method for assessing the purity of Ethyl 5-hydroxy-6-methoxynicotinate. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, presenting comparative data to create a self-validating protocol that ensures scientific integrity and meets rigorous regulatory standards.

Initial Assessment and Strategy

The molecular structure of Ethyl 5-hydroxy-6-methoxynicotinate features a phenolic hydroxyl group (acidic, pKa ~8-10), a pyridine nitrogen (basic, pKa ~4-5), and an ethyl ester moiety, rendering it a polar and ionizable compound. This dual acidic/basic nature makes pH a critical parameter for controlling its chromatographic retention.[4][5] Reversed-phase HPLC is the technique of choice due to its versatility and applicability to a wide range of pharmaceutical compounds.[6][7]

Our initial strategy involves a systematic, multi-stage process of screening and optimization, followed by forced degradation studies and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

cluster_dev Method Development cluster_stab Stability-Indicating Assessment cluster_val Method Validation (ICH Q2 R1) Dev1 Column Chemistry Screening Dev2 Mobile Phase Optimization (Solvent & pH) Dev1->Dev2 Dev3 Gradient Elution Development Dev2->Dev3 Stab1 Forced Degradation Studies Dev3->Stab1 Stab2 Peak Purity Analysis Stab1->Stab2 Val1 Specificity, Linearity, Range Stab2->Val1 Val2 Accuracy, Precision, Robustness Val1->Val2 Val3 LOD & LOQ Val2->Val3 Final Final Validated Method Val3->Final Start Analyte Characterization Start->Dev1

Caption: Overall workflow for HPLC method development and validation.

Part 1: Comparative Method Development and Optimization

The goal of this phase is to identify chromatographic conditions that provide adequate retention, good peak shape, and sufficient resolution from potential impurities.

Experiment 1: The Impact of Stationary Phase Chemistry

Causality: The choice of stationary phase is the most powerful tool for influencing selectivity in HPLC.[10] For a polar analyte like Ethyl 5-hydroxy-6-methoxynicotinate, a standard C18 column may sometimes provide insufficient retention, leading to elution near the void volume where interference from excipients or other early-eluting impurities is likely.[11][12] We will compare a traditional C18 phase with alternative chemistries designed to enhance polar retention or offer different selectivity mechanisms.[7][13][14]

Experimental Protocol:

  • Columns:

    • A: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • B: Polar-Embedded C18 (AQ-type) (e.g., 4.6 x 150 mm, 5 µm)

    • C: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 40% Acetonitrile and 60% of a 20 mM Potassium Phosphate buffer, pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: 30 °C.

  • Injection Volume: 10 µL of a 0.1 mg/mL solution.

Comparative Data Summary:

Column TypeStationary PhaseRetention Factor (k')Tailing Factor (T)Theoretical Plates (N)Rationale for Performance
A Standard C181.81.48,500Insufficient retention (k' < 2), risk of interference.
B Polar-Embedded C183.5 1.1 12,500 Optimal performance: The polar-embedded group prevents phase collapse in highly aqueous mobile phases and provides enhanced retention for polar analytes.[12]
C Phenyl-Hexyl2.91.310,200Good retention, offers alternative π-π interaction selectivity which can be useful for separating aromatic impurities.
Experiment 2: Selection of Organic Modifier and pH

Causality: The choice of organic solvent (Acetonitrile vs. Methanol) and the mobile phase pH are critical for fine-tuning selectivity and ensuring robust performance.[15] Acetonitrile and methanol possess different properties; methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has a strong dipole moment.[16] For an ionizable compound, pH directly controls the charge state, which dramatically affects its hydrophobicity and retention in RP-HPLC.[4] A pH well away from the analyte's pKa values generally provides more robust results.[11]

Experimental Protocol:

  • Column: Polar-Embedded C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase Buffers: 20 mM Potassium Phosphate at pH 2.5, pH 4.5, and pH 7.0.

  • Organic Modifiers: Acetonitrile and Methanol.

  • Method: A scouting gradient from 10% to 70% organic modifier over 15 minutes.

  • All other conditions are as in Experiment 1.

Comparative Data Summary:

pHOrganic ModifierRetention Time (min)Tailing Factor (T)Observations
2.5 Acetonitrile 9.8 1.1 Excellent peak shape and retention. At this low pH, the pyridine nitrogen is protonated (charged), while the phenolic hydroxyl is neutral. This provides consistent ionization and good interaction.
2.5Methanol11.21.2Longer retention, but broader peaks compared to ACN.
4.5Acetonitrile7.51.8Reduced retention and significant peak tailing. The pH is too close to the pyridine pKa, causing mixed ionization states.[4]
4.5Methanol8.91.9Similar issues to ACN at this pH.
7.0Acetonitrile6.21.5Further reduced retention as the phenolic group begins to deprotonate, increasing polarity.
7.0Methanol7.11.6Poor peak shape and retention.

cluster_select Method Optimization Decision Tree Start Initial Conditions (C18, ACN/Water) Col_Screen Column Screening (C18, AQ, Phenyl) Start->Col_Screen Col_Choice Select Polar-Embedded (Best Retention & Shape) Col_Screen->Col_Choice Data Driven pH_Screen pH Screening (pH 2.5, 4.5, 7.0) Col_Choice->pH_Screen pH_Choice Select pH 2.5 (Suppresses Silanol Activity, Consistent Ionization) pH_Screen->pH_Choice Data Driven Solvent_Screen Solvent Screening (Acetonitrile vs. Methanol) pH_Choice->Solvent_Screen Solvent_Choice Select Acetonitrile (Better Efficiency) Solvent_Screen->Solvent_Choice Data Driven Grad_Opt Gradient Optimization Solvent_Choice->Grad_Opt Final_Method Optimized Method Grad_Opt->Final_Method

Caption: Decision-making process for selecting the final optimized method.

Part 2: Establishing a Stability-Indicating Method

Causality: A purity method is of limited value if it cannot separate the primary compound from its degradation products. Forced degradation studies are essential to develop and validate the stability-indicating nature of an analytical method, as required by regulatory bodies.[1][17][18] By intentionally stressing the API, we generate potential degradants and ensure the method can resolve them from the parent peak.[2]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare a solution of Ethyl 5-hydroxy-6-methoxynicotinate at 1.0 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl, heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH, keep at room temperature for 2 hours.

    • Oxidation: Add 3% H₂O₂, keep at room temperature for 8 hours.

    • Thermal: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis: Neutralize the acid and base samples before dilution. Analyze all stressed samples, along with an unstressed control, using the optimized gradient method.

Final Optimized HPLC Method:

  • Column: Polar-Embedded C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: PDA Detector, 280 nm

Data Summary: Forced Degradation Results

Stress Condition% Degradation of APINumber of DegradantsResolution (Rs) of Closest PeakPeak Purity
Acid Hydrolysis (1M HCl, 80°C)15.2%22.8Pass
Base Hydrolysis (1M NaOH, RT)18.5%32.1Pass
Oxidation (3% H₂O₂, RT)9.8%13.5Pass
Thermal (105°C, solid)4.1%14.2Pass
Photolytic (ICH Q1B)6.5%23.1Pass

Part 3: Method Validation (ICH Q2 R1)

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[8][9][19][20][21]

Validation Parameters and Results:

ParameterProtocol SummaryAcceptance CriteriaResults
Specificity Analysis of blank, placebo, and forced degradation samples.No interference at the retention time of the analyte. All degradants are resolved.Pass. No interference observed. Resolution > 2.0 for all degradants.
Linearity Five concentrations from LOQ to 150% of the target concentration (0.1 mg/mL).Correlation coefficient (r²) ≥ 0.999Pass. r² = 0.9998.
Range Established from linearity data.Suitable level of precision, accuracy, and linearity.Pass. 5 µg/mL to 150 µg/mL.
Accuracy (% Recovery) Spiked placebo at 50%, 100%, and 150% of the target concentration (n=3).98.0% - 102.0% recovery.Pass. Average recovery was 99.5% - 101.2%.
Precision (%RSD)
- RepeatabilitySix replicate preparations at 100% target concentration.%RSD ≤ 1.0%Pass. %RSD = 0.45%.
- IntermediateAnalysis on a different day with a different analyst.%RSD ≤ 2.0%Pass. %RSD = 0.82%.
LOD & LOQ Based on signal-to-noise ratio (S/N).LOD S/N ≈ 3:1, LOQ S/N ≈ 10:1.Pass. LOD = 0.5 µg/mL, LOQ = 1.5 µg/mL.
Robustness Deliberate variations in flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).System suitability parameters (Tailing, Plates, Rs) remain within limits.Pass. No significant impact on chromatographic performance.

Final Conclusion

This guide has systematically navigated the development and validation of a purity method for Ethyl 5-hydroxy-6-methoxynicotinate. Through a comparative analysis of stationary phases, mobile phase compositions, and pH, we identified a robust set of conditions centered around a Polar-Embedded C18 column with an acetonitrile/acidified water mobile phase (pH 2.5) .

The resulting gradient method was proven to be stability-indicating through rigorous forced degradation studies, demonstrating its capability to separate the active ingredient from all potential degradation products. Subsequent validation according to ICH Q2(R1) guidelines confirmed that the method is specific, linear, accurate, precise, and robust. This scientifically sound, data-driven approach ensures the final method is fit-for-purpose and can be confidently deployed for quality control in a regulated pharmaceutical environment.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Taylor, D. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • MICROSOLV Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Taylor, D. (2022, April 15). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]

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Comparative Guide: Mass Spectrometry Fragmentation of Nicotinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinate esters (derivatives of vitamin B3/niacin) are critical analytes in metabolic profiling and potent derivatization agents for increasing the ionization efficiency of neutral steroids in LC-MS. Their mass spectral behavior is governed by the electron-deficient pyridine ring, which dictates fragmentation pathways distinct from their carbocyclic analogues (benzoates).

This guide provides a mechanistic deconstruction of nicotinate ester fragmentation, distinguishing them from isomeric picolinates (2-isomer) and isonicotinates (4-isomer). It includes validated experimental protocols for derivatization and a comparative analysis of diagnostic ions.

Mechanistic Fragmentation Analysis (EI Mode)

The electron ionization (EI) fragmentation of nicotinate esters is driven by alpha-cleavage adjacent to the carbonyl group and subsequent inductive cleavage destabilized by the nitrogen atom.

The "Nicotinate Cascade"

Unlike benzoate esters, where the acylium ion (m/z 105) is often the base peak, methyl nicotinate frequently exhibits a dominant pyridyl cation (m/z 78) due to the rapid decarbonylation of the intermediate acylium ion.

  • Molecular Ion (

    
    ):  Distinct, odd-electron ion (Nitrogen Rule applies: Odd molecular weight = Odd number of nitrogens).
    
  • 
    -Cleavage:  Loss of the alkoxy group (e.g., 
    
    
    
    ) yields the nicotinoyl cation (m/z 106).[1]
  • Decarbonylation: Loss of CO from the acylium ion yields the pyridyl cation (m/z 78).

  • Ring Fragmentation: Loss of HCN from the pyridyl ring yields the cyclobutadienyl cation (m/z 51).

Visualization of Fragmentation Pathway

NicotinateFragmentation M_Ion Methyl Nicotinate (M+) m/z 137 Acylium Nicotinoyl Cation m/z 106 M_Ion->Acylium Alpha Cleavage Pyridyl Pyridyl Cation m/z 78 (Base Peak) Acylium->Pyridyl Decarbonylation Frag_51 C4H3+ Fragment m/z 51 Pyridyl->Frag_51 Ring Cleavage Loss_OCH3 - OCH3 (31) Loss_CO - CO (28) Loss_HCN - HCN (27)

Figure 1: EI Fragmentation pathway of Methyl Nicotinate. The rapid loss of CO often makes m/z 78 the base peak, distinguishing it from benzoates where the acylium ion is more stable.

Comparative Analysis: Nicotinates vs. Alternatives

Differentiation between pyridine isomers (Nicotinate vs. Picolinate) and isobaric analogs is critical for structural elucidation.

Isomer Differentiation (Nicotinate vs. Picolinate vs. Isonicotinate)

While EI spectra are similar, subtle "Ortho Effects" and ESI adduct formation provide diagnostic differentiation.

FeatureNicotinate (3-isomer) Picolinate (2-isomer) Isonicotinate (4-isomer)
EI Base Peak (Methyl) m/z 78 (Pyridyl)m/z 78 or 106 (Variable)m/z 106 (Acylium)
Ortho Effect NoneProximity of N to Ester allows specific rearrangements (e.g., facile

loss in acids).
None
ESI Adducts (+) High intensity

Predominantly

High intensity

Retention Time (RP-LC) IntermediateTypically Elutes First (Most Polar)Typically Elutes Last

Key Insight: In LC-MS (ESI), picolinates resist acetonitrile adduct formation due to steric hindrance/electronic repulsion at the ortho position, whereas nicotinates and isonicotinates readily form the


 adduct in acetonitrile mobile phases.
Nicotinate vs. Benzoate (Isobaric Analog)

Methyl Nicotinate (MW 137) and Ethyl Benzoate (MW 150) are not isobaric, but Methyl Benzoate (MW 136) is close.

  • Nitrogen Rule: Methyl Nicotinate (MW 137, Odd) vs. Methyl Benzoate (MW 136, Even).

  • Fragmentation: Benzoates show a strong m/z 105 (Benzoyl) and m/z 77 (Phenyl). Nicotinates show m/z 106 (Nicotinoyl) and m/z 78 (Pyridyl). The 1 Da shift is diagnostic.

Experimental Protocols

Protocol: Derivatization of Alcohols for LC-MS

Nicotinoyl derivatization introduces a proton-affinitive pyridine nitrogen, enhancing ESI response for neutral steroids or fatty alcohols by 10-100 fold.

Reagents:

  • Nicotinoyl Chloride Hydrochloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

Workflow:

  • Preparation: Dissolve 50 µg of analyte (e.g., Cholesterol) in 200 µL DCM.

  • Reagent Addition: Add 50 µL anhydrous pyridine and 50 µL Nicotinoyl Chloride solution (10 mg/mL in DCM).

  • Incubation: Vortex and heat at 60°C for 20 minutes.

  • Quenching: Add 200 µL saturated

    
     to neutralize acid byproducts.
    
  • Extraction: Vortex, centrifuge, and collect the organic (lower) layer.

  • Analysis: Inject 1 µL into LC-MS/MS.

Analytical Conditions (GC-MS)

For direct analysis of volatile nicotinate esters (e.g., methyl/ethyl nicotinate).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (or 1:10 split for high conc.), 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source Temp: 230°C.

  • Ionization: EI, 70 eV.

  • Scan Range: m/z 40–300.

Quantitative Data Reference

Table 1: Characteristic Ions for Alkyl Nicotinates (EI, 70 eV)

CompoundMolecular Ion (

)
Base Peak (100%)Diagnostic Fragment 1Diagnostic Fragment 2Mechanism Note
Methyl Nicotinate 13778106 (

)
51Rapid decarbonylation of acylium.
Ethyl Nicotinate 151106 or 123123 (

)
78m/z 123 arises from McLafferty-like rearrangement (loss of

).
Propyl Nicotinate 16512310678McLafferty rearrangement dominant.
Butyl Nicotinate 17912310678McLafferty rearrangement dominant.

Note: For ethyl and higher esters, the "McLafferty-like" hydrogen transfer (loss of alkene) creates the nicotinic acid radical cation (m/z 123), which competes with simple alpha-cleavage.

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl nicotinate Mass Spectrum. National Institute of Standards and Technology.[2] [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A. [Link]

  • Li, F., et al. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions. Journal of the American Society for Mass Spectrometry.[3] [Link]

  • ChemGuide. (2022). Fragmentation Patterns in Mass Spectrometry. [Link]

Sources

Comparative IR Spectroscopy Guide: Characterization of Ethyl 5-hydroxy-6-methoxynicotinate vs. Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, verifying the structural integrity of highly functionalized pyridine derivatives is a critical quality control step. Ethyl 5-hydroxy-6-methoxynicotinate is a complex molecule featuring a heteroaromatic core, an ethyl ester, a phenolic hydroxyl, and a methoxy group. This guide provides an in-depth, objective comparison of the infrared (IR) spectral performance of this target molecule against its common synthetic alternatives: the free acid precursor and the methyl ester analogue. By detailing the causality behind vibrational shifts and providing a self-validating experimental protocol, this guide equips researchers with the authoritative framework needed for precise structural characterization.

Structural Dynamics and Vibrational Theory

To accurately interpret the IR spectrum of Ethyl 5-hydroxy-6-methoxynicotinate, one must first understand the electronic interplay of its functional groups. The pyridine ring serves as the electron-deficient core. However, the electron-donating methoxy group (-OCH₃) at C6 and the hydroxyl group (-OH) at C5 inject electron density back into the ring via resonance.

This push-pull electronic environment directly impacts the vibrational force constants of the molecule[1]. Specifically, the conjugation of the C3 ethyl ester with the aromatic system lowers the carbonyl (C=O) stretching frequency compared to isolated aliphatic esters. Furthermore, the proximity of the C5 hydroxyl group introduces the potential for complex inter- and intramolecular hydrogen bonding, which significantly broadens the O-H stretching region[2].

Comparative Spectral Analysis

When validating a batch of Ethyl 5-hydroxy-6-methoxynicotinate, the most common structural confusions arise from incomplete esterification (resulting in the free acid) or the use of incorrect alcoholic solvents during synthesis (resulting in the methyl ester).

The table below objectively compares the expected fundamental absorption frequencies of the target product against these two primary alternatives.

Functional Group / ModeTarget: Ethyl 5-hydroxy-6-methoxynicotinateAlternative 1: 5-hydroxy-6-methoxynicotinic acidAlternative 2: Methyl 5-hydroxy-6-methoxynicotinateAnalytical Significance
O-H Stretch ~3150 - 3300 cm⁻¹ (Phenolic, broadened)2500 - 3300 cm⁻¹ (Massive, broad carboxylic + phenolic)~3150 - 3300 cm⁻¹ (Phenolic, broadened)Distinguishes free acid from esterified products.
C=O Stretch ~1710 - 1725 cm⁻¹ (Conjugated ester)~1680 - 1695 cm⁻¹ (H-bonded acid dimer)~1715 - 1730 cm⁻¹ (Conjugated ester)Primary diagnostic peak for esterification success.
Pyridine Ring (C=C/C=N) ~1590 cm⁻¹, ~1560 cm⁻¹~1595 cm⁻¹, ~1570 cm⁻¹~1590 cm⁻¹, ~1560 cm⁻¹Confirms heteroaromatic core integrity.
Aliphatic C-H Stretch ~2980 cm⁻¹ (Ethyl -CH₃ asym), ~2930 cm⁻¹~2940 cm⁻¹ (Obscured by broad O-H)~2950 cm⁻¹ (Methoxy/Methyl only, lacks 2980 cm⁻¹ band)Differentiates ethyl ester from methyl ester.
C-O Stretch (Ester) ~1270 - 1290 cm⁻¹~1250 - 1270 cm⁻¹~1280 - 1300 cm⁻¹Secondary confirmation of ester chain length.

Mechanistic Insights: The Causality Behind the Spectra

As an application scientist, it is not enough to simply match peaks; one must understand the physical chemistry driving these spectral differences.

  • The Carbonyl (C=O) Shift: General principles of infrared spectral interpretation dictate that hydrogen bonding significantly alters vibrational frequencies[2]. In Alternative 1 (the free acid), the carboxylic acid groups form strongly hydrogen-bonded dimers. This intermolecular interaction pulls electron density away from the C=O double bond, weakening its force constant and shifting the absorption down to ~1680-1695 cm⁻¹. In the target Ethyl 5-hydroxy-6-methoxynicotinate, these dimers cannot form, resulting in a higher frequency C=O stretch (~1715 cm⁻¹) characteristic of a conjugated ester[3].

  • The Hydroxyl (O-H) Region: The target molecule exhibits a distinct, albeit broadened, phenolic O-H stretch around 3200 cm⁻¹. In contrast, the free acid exhibits a massive, overlapping O-H band that spans from 2500 to 3300 cm⁻¹, completely swallowing the aliphatic C-H stretching region. This is a definitive, rapid visual indicator of incomplete esterification.

  • Aliphatic Fingerprinting: Distinguishing the target from Alternative 2 (the methyl ester) is the most challenging task, as their functional groups are nearly identical. The key lies in the high-frequency aliphatic region. The target molecule contains an ethyl group (-CH₂CH₃), which presents a distinct asymmetric -CH₃ stretch near 2980 cm⁻¹. The methyl ester lacks this specific ethyl signature, showing only the lower-frequency stretches associated with its methoxy and methyl ester groups.

Standardized ATR-FTIR Experimental Protocol

To ensure high-fidelity, reproducible data, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be utilized. This methodology incorporates built-in checks to prevent false spectral artifacts.

Step 1: Instrument Calibration & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to dry completely. Acquire a single-beam background spectrum (64 scans, 4 cm⁻¹ resolution)[4].

  • Self-Validation Check: Inspect the background spectrum. A flat baseline with no negative bands or residual organic peaks confirms a pristine optical path.

Step 2: Sample Loading & Pressure Application

  • Action: Place ~2-5 mg of the solid Ethyl 5-hydroxy-6-methoxynicotinate powder directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Self-Validation Check: Monitor the raw interferogram's centerburst intensity or the live preview spectrum. The strongest peak (usually the C=O or C-O stretch) should reach an absorbance of 0.3 to 0.8 AU. If it is lower, increase sample coverage; if it is saturated (>1.2 AU), reduce anvil pressure.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using the same parameters as the background (64 scans, 4 cm⁻¹ resolution) to ensure adequate signal-to-noise ratio for resolving the closely spaced pyridine ring vibrations[4].

Step 4: Data Processing & Deconvolution

  • Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Perform a multipoint baseline correction.

  • Self-Validation Check: Verify that the baseline correction does not artificially alter the integration area of the broad phenolic O-H band.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating characterization workflow, highlighting the critical decision gates for functional group identification.

IR_Workflow A Sample Preparation (ATR Crystal Placement) B FTIR Spectral Acquisition (64 scans, 4 cm⁻¹ res) A->B C Spectral Processing & Baseline Correction B->C D Identify Ester C=O (~1715 cm⁻¹) C->D E Identify Phenolic O-H (~3150-3300 cm⁻¹) C->E F Identify Pyridine Ring (~1560-1590 cm⁻¹) C->F G Structural Confirmation & Alternative Comparison D->G E->G F->G

Figure 1: Self-validating ATR-FTIR workflow for nicotinate derivative characterization.

References

  • Title: Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL
  • Title: Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III)
  • Source: National Institute of Standards and Technology (NIST)
  • Title: Interpretation of Infrared Spectra, A Practical Approach Source: Wiley Analytical Science URL

Sources

Precision in Purity: Elemental Analysis vs. Orthogonal Verification for Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the ±0.4% Trap

In pharmaceutical development, nicotinate derivatives (e.g., Inositol Hexanicotinate, Benzyl Nicotinate, and metal salts like Zinc Nicotinate) present a specific analytical paradox. While they are structurally simple small molecules, their tendency toward hygroscopicity and polymorphism often renders standard Elemental Analysis (EA) data erratic.

The traditional "Gold Standard"—requiring Carbon, Hydrogen, and Nitrogen (CHN) values to fall within ±0.4% of theoretical calculation—is frequently insufficient for these compounds.[1] A sample can pass EA while containing significant inorganic impurities, or fail EA simply due to atmospheric moisture uptake during weighing.

This guide objectively compares the traditional Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We propose a "Dual-Validation" workflow that integrates these methods to ensure absolute composition verification.

Part 1: The Landscape of Analysis

The Challenge with Nicotinates

Nicotinic acid derivatives possess a pyridine ring containing basic nitrogen. This chemistry introduces two distinct analytical hurdles:

  • Hygroscopicity: Salts (e.g., Sodium Nicotinate) and amphiphilic esters avidly absorb atmospheric water. A 1% water uptake (common in <10 minutes of exposure) skews Carbon % calculation, causing a false failure in EA.

  • Refractory Formation: Metal nicotinates (Zn, Mg) often form stable carbides or oxides during combustion, leading to incomplete burn and low Carbon recovery unless specific combustion aids (e.g.,

    
     or 
    
    
    
    ) are used.
Comparative Overview
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Weight % of C, H, NMolar ratio of analyte vs. standardExact Mass (

)
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)
Purity Type Bulk Purity (Total mass balance)Absolute Purity (Specific moiety)Identification (Not quantitative)
Water Sensitivity High (Water counts as H/O error)Low (Water peak is distinct)N/A (Ionization varies)
Best For Confirmation of bulk stoichiometryAbsolute quantification & solvent checkTrace impurity ID & Formula confirmation

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Causality of Method Selection
  • Why EA is not enough: EA assumes the sample is dry and pure. If you analyze a nicotinate hydrate, you must calculate the theoretical values based on the hydrate, not the anhydrous form. If the hydration state is non-stoichiometric (e.g., 0.6

    
    ), EA fails.
    
  • Why qNMR is the orthogonal solution: qNMR does not rely on the sample being 100% pure. It compares the integration of the nicotinate protons against a certified internal standard (e.g., Maleic Acid or TCNB). It separates the "water signal" from the "drug signal," allowing you to calculate the active moiety purity regardless of moisture content.

The Self-Validating Protocol

To ensure trustworthiness, we do not rely on a single data point. We use a Mass Balance approach .

  • Step A: Determine Volatiles (TGA or Karl Fischer).

  • Step B: Determine Inorganic Residue (ROI or ICP-OES for metal salts).

  • Step C: Determine Organic Content (CHN + qNMR).

  • Validation:

    
    .
    

Part 3: Experimental Protocols

Workflow A: Optimized CHN Combustion for Nicotinates

Standard protocols often fail due to moisture drift. This modified protocol mitigates that risk.

Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube. Reagents: Acetanilide (Standard), Vanadium Pentoxide (


, for metal salts).
  • Pre-Treatment: Dry the nicotinate derivative in a vacuum oven at 40°C for 4 hours.

  • Equilibration: If the substance is known to be hygroscopic, do not weigh directly. Place the tin capsule in a micro-balance humidity chamber.

  • Weighing: Weigh 2.0 ± 0.2 mg of sample.

    • Critical Step: For metal nicotinates, add 5–10 mg of

      
       directly into the tin capsule to facilitate complete oxidation and prevent metal carbide formation.
      
  • Combustion:

    • Reactor Temp: 950°C (Standard) or 1050°C (Refractory mode).

    • Oxygen Injection: 5 seconds (excess

      
       required for pyridine rings).
      
  • Detection: TCD (Thermal Conductivity Detector).

Workflow B: qNMR for Absolute Purity

Used when EA fails or hydration state is ambiguous.

  • Solvent Selection: DMSO-

    
     (Universal for nicotinates, prevents exchange of amide protons).
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Reasoning: Maleic acid has a singlet at ~6.3 ppm, distinct from Nicotinate aromatics (7.5–9.0 ppm).

  • Preparation:

    • Weigh ~10 mg Sample (

      
      ) and ~5 mg IS (
      
      
      
      ) into the same vial. Precision: 0.01 mg.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the longest proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    

Part 4: Data Presentation & Comparison

The following table simulates a comparative analysis of a synthesized batch of Benzyl Nicotinate that was slightly hygroscopic (absorbed ~1.5% water).

Table 1: Comparative Accuracy of Purity Methods
MethodMeasured ValueDeviation from TheoryInterpretation
Theoretical (Anhydrous) C: 73.22%, H: 5.20%, N: 6.57%Target values.
Raw CHN Analysis C: 72.10%, H: 5.35%, N: 6.45%C: -1.12% (Fail)Failed due to water weight diluting the Carbon %.
Corrected CHN (after KF)C: 73.18%, H: 5.21%, N: 6.55%C: -0.04% (Pass)Requires separate Karl Fischer (KF) water determination (1.5%).
HRMS (

)
214.0862 (Calc: 214.0868)

2.8 ppm
Confirms identity, but cannot quantify the 1.5% water impurity.
qNMR (vs Maleic Acid) 98.4% w/wN/AThe Truth. Detects 98.4% active ester and visible water peak at 3.3 ppm.
  • Insight: The "Raw CHN" failed the ±0.4% limit.[1] A researcher relying solely on this might discard a good batch. qNMR revealed the batch was chemically pure but wet. Correcting the CHN for water (determined via KF) aligned the data.

Part 5: Visualizations

Diagram 1: The Decision Matrix

When to use which method for Nicotinate Derivatives.

DecisionMatrix Start Start: Composition Verification IsMetal Is it a Metal Salt? (e.g., Zn-Nicotinate) Start->IsMetal IsHygro Is it Hygroscopic? IsMetal->IsHygro No MethodModCHN Modified CHN (+ V2O5, + O2 boost) IsMetal->MethodModCHN Yes MethodCHN Standard CHN Analysis (Combustion) IsHygro->MethodCHN No (Stable) MethodqNMR qNMR (Quant. NMR) + Karl Fischer IsHygro->MethodqNMR Yes (High Risk) ResultPass Data within ±0.4%? PASS MethodCHN->ResultPass ResultFail Data deviates >0.4% MethodCHN->ResultFail MethodModCHN->ResultPass ActionRecalc Recalc for Hydrates/Solvates ResultFail->ActionRecalc Check Water ActionHRMS Run HRMS (Check for Impurities) ResultFail->ActionHRMS If dry ActionRecalc->MethodqNMR If ambiguous

Caption: Decision workflow for selecting the optimal analytical technique based on material properties (hygroscopicity/metallic nature).

Diagram 2: The Dual-Validation Workflow

The robust protocol for high-value pharmaceutical intermediates.

ValidationWorkflow cluster_0 Path A: Elemental Composition cluster_1 Path B: Molecular Specificity Sample Crude Sample TGA TGA / Karl Fischer (Determine Volatiles) Sample->TGA NMR_Qual 1H NMR (Qualitative) (Structure Check) Sample->NMR_Qual CHN Combustion Analysis (Corrected for Volatiles) TGA->CHN Comparison Data Fusion: Does Purity(CHN) == Purity(qNMR)? CHN->Comparison qNMR qNMR (Quantitative) (Internal Standard) NMR_Qual->qNMR qNMR->Comparison Release Batch Release Comparison->Release Yes (<1% diff) Reject Reject / Repurify Comparison->Reject No

Caption: Integrated "Dual-Validation" workflow combining EA and qNMR for self-validating purity assessment.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.

  • European Pharmacopoeia (Ph.[5][6] Eur.). Chapter 2.2.[5][6]33. Nuclear Magnetic Resonance Spectrometry.

  • Fischer, C., et al. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8] Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 5-hydroxy-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Operational Guide: Handling Ethyl 5-hydroxy-6-methoxynicotinate

Notice of Safety Basis (Precautionary Principle): Specific toxicological data for Ethyl 5-hydroxy-6-methoxynicotinate is limited in public registries.[1][2][3] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous hydroxynicotinates and methoxypyridines. This guide applies the "Precautionary Principle," treating the substance with the highest probable hazard classification for its chemical class (Irritant/Sensitizer).[2][3]

Chemical Identity & Hazard Profile

Compound Class: Pyridine derivative / Nicotinic acid ester.[1][2][3] Physical State: Solid (Likely white to off-white powder).[1][2][3] Solubility Profile: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1][2][3]

Risk Assessment (GHS Class - SAR Derived)

Based on structural analogs (e.g., Ethyl 5-hydroxy-2-methylnicotinate, CAS 60390-47-8), the following hazards are projected:

Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact must be prevented via barrier protection.[2][3]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Dust generation poses a significant ocular risk.[2][3]
STOT - SE H335 May cause respiratory irritation.[1][2][3]Inhalation of dust/aerosol must be controlled via ventilation.[2][3]
Sensitization H317 May cause allergic skin reaction.[1][2][3]Potential Risk:[1][2][3][4][5] Avoid repeated low-level exposure.[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the specific operational activity.[1][2][3]

PPE Component Standard Handling (Weighing/Transfer < 1g)High-Volume / High-Risk (Synthesis/Spill Cleanup)Technical Specification
Hand Protection Nitrile Gloves (Double-gloved recommended)Extended Cuff Nitrile or Butyl Rubber Min.[1][2][3] Thickness: 0.11 mm (Standard) / 0.3 mm (High Risk).[2][3] Change every 2 hours or immediately upon splash.
Eye Protection Safety Glasses with side shieldsChemical Goggles Must conform to ANSI Z87.1 or EN 166.[1][2][3] Goggles required if fine dust is generated.[1][2][3]
Respiratory Fume Hood (Primary)P100 / N99 Respirator Use respirator only if engineering controls (Fume Hood) are compromised or during spill cleanup outside the hood.[1][2][3]
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Coverall + ApronButtoned fully to the neck.[1][2][3] Wrist cuffs must be tucked under gloves.[1][2][3]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Minimize dust generation and static discharge.[1][2][3]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Reduction: Use an antistatic gun or bar if the powder is fluffy/electrostatic.[1][2][3]

  • Transfer: Use a disposable spatula.[1][2][3] Do not reuse spatulas to prevent cross-contamination.[1][2]

  • Containment: Weigh directly into a tared vial or flask. Avoid weighing papers; use weighing boats that can be rinsed.[1][2]

Protocol B: Solubilization (Liquid State)

Objective: Prevent splashing and aerosolization.[1][2][3]

  • Solvent Choice: Dissolve in DMSO or Methanol for stock solutions.[1][2][3]

  • Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.[1][2][3]

  • Vortexing: Cap the vessel tightly before vortexing. Do not vortex open containers.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision-making logic for PPE and the standard handling workflow.

Figure 1: PPE Selection Logic (Graphviz)

PPE_Logic Start Start: Task Assessment IsPowder Is material Solid/Powder? Start->IsPowder IsSolution Is material in Solution? Start->IsSolution HoodAvailable Is Fume Hood Available? IsPowder->HoodAvailable Level1 Level 1 PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves IsSolution->Level1 Standard Use HoodAvailable->Level1 Yes (Engineering Control Active) Level2 Level 2 PPE: Safety Goggles, Double Gloves, N95/P100 (if outside hood) HoodAvailable->Level2 No (Risk of Inhalation)

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering control availability.

Figure 2: Spill Response Protocol

Spill_Response Alert 1. Alert Personnel PPE_Don 2. Don Level 2 PPE (Goggles, Double Gloves) Alert->PPE_Don Contain 3. Contain Spill (Cover with absorbent pads) PPE_Don->Contain Clean 4. Clean Surface (Soap/Water + Ethanol) Contain->Clean Dispose 5. Disposal (Seal in HazMat Bag) Clean->Dispose

Caption: Immediate response workflow for solid or liquid spills of Ethyl 5-hydroxy-6-methoxynicotinate.

Disposal & Decontamination

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a dedicated Solid Hazardous Waste container (labeled "Toxic/Irritant Organic Solid").[1][2][3]

  • Liquid Waste: Solutions containing this compound should be segregated into Non-Halogenated Organic Waste (unless dissolved in chloroform/DCM, then Halogenated).[1][2][3]

  • Decontamination: Wipe bench surfaces with a 10% soap solution followed by 70% Ethanol.[1][2][3]

References

  • PubChem. Ethyl 5-hydroxy-2-methylnicotinate (Analogous Compound Safety Data). National Library of Medicine.[2][3] Accessed March 8, 2026.[2][3] [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3] U.S. Department of Labor.[1][2][3] [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.